molecular formula C8H8FNO2 B1532235 3-Fluoro-2-methoxybenzamide CAS No. 874830-59-8

3-Fluoro-2-methoxybenzamide

Cat. No.: B1532235
CAS No.: 874830-59-8
M. Wt: 169.15 g/mol
InChI Key: RKGVNFPHEWAMEI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGVNFPHEWAMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1] The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[2] The high electronegativity and small size of the fluorine atom can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

3-Fluoro-2-methoxybenzamide combines the privileged benzamide scaffold with the unique properties of fluorine, making it a compound of interest for the development of novel bioactive molecules. The strategic placement of the fluoro and methoxy groups on the aromatic ring offers opportunities for fine-tuning molecular interactions with biological targets.

Physicochemical Properties and Structural Elucidation

PropertyPredicted Value/CharacteristicPrecursor Data Source
CAS Number Not assignedSelf-determined
Molecular Formula C₈H₈FNO₂Inferred
Molecular Weight 169.15 g/mol Inferred
Appearance White to off-white solid[2]
Melting Point Expected to be a crystalline solid with a defined melting point[3]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO[2]
Precursor CAS 3-Fluoro-2-methoxybenzoic acid: 106428-05-1[3][4]
Precursor CAS 3-Fluoro-2-methoxybenzaldehyde: 74266-68-5[5][6]
Structural Verification Protocol:

Upon synthesis, the identity and purity of this compound must be unequivocally confirmed. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of aromatic and amide protons. The coupling patterns will be indicative of the substitution on the benzene ring.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This common transformation can be achieved through several activation methods.

Workflow for the Synthesis of this compound:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amidation cluster_2 Purification and Characterization A 3-Fluoro-2-methoxybenzoic acid (CAS: 106428-05-1) C Acyl Chloride or Activated Ester Intermediate A->C Activation B Activating Agent (e.g., Thionyl Chloride, EDC/HOBt) E This compound C->E Nucleophilic Acyl Substitution D Ammonia Source (e.g., Ammonium Hydroxide, Ammonium Chloride) F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Pure this compound G->H I Characterization (NMR, MS, IR, HPLC) H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis of this compound from 3-Fluoro-2-methoxybenzoic acid via an acyl chloride intermediate.

Materials:

  • 3-Fluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.

    • Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-2-methoxybenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add concentrated ammonium hydroxide (excess, ~5-10 equivalents) to the cooled solution with vigorous stirring. A precipitate will form.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds.

  • CNS-Active Agents: Many benzamide derivatives exhibit activity in the central nervous system. The lipophilicity imparted by the fluoro and methoxy groups may facilitate blood-brain barrier penetration, making this compound a candidate for screening in neurological and psychiatric disease models.

  • Enzyme Inhibitors: The amide functionality can act as a hydrogen bond donor and acceptor, while the substituted aromatic ring can engage in various interactions within an enzyme's active site. This makes this compound a potential scaffold for the design of enzyme inhibitors.

  • Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents. The unique electronic properties of this compound could be exploited in the development of novel antibiotics or antifungals.

Logical Relationship of Structural Features to Potential Bioactivity:

G A This compound Benzamide Core Fluoro Group Methoxy Group B Potential Bioactivity A:f0->B Privileged scaffold in medicinal chemistry A:f1->B Modulates pKa, lipophilicity, and metabolic stability A:f2->B Influences conformation and electronic properties

Caption: Structure-activity relationship rationale.

Safety and Handling

As with any chemical compound, this compound and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these chemicals.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling Precursors:

    • 3-Fluoro-2-methoxybenzoic acid: May cause skin and eye irritation.[4]

    • Thionyl chloride: Is corrosive and reacts violently with water. Handle with extreme care.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While its specific properties are yet to be fully characterized, its synthesis is readily achievable from commercially available precursors. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this promising compound, paving the way for future investigations into its biological and material properties.

References

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-2-METHOXYBENZALDEHYDE [P79327]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

Sources

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxybenzamide, a valuable building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, a robust synthesis protocol, and a detailed analysis of its molecular structure through spectroscopic prediction, offering insights grounded in established chemical principles.

Section 1: Core Physicochemical Properties

This compound is a substituted aromatic amide whose unique electronic and structural properties, conferred by the fluorine and methoxy substituents, make it a compound of interest in the development of novel molecules.

PropertyValueSource
Chemical Name This compound-
CAS Number 874830-59-8[1][2]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
Appearance Predicted to be a white to off-white solid-
Hazard Identification Classified as an irritant. May cause skin, eye, and respiratory irritation.[1]

Section 2: Synthesis of this compound

The most direct and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This two-step, one-pot procedure involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by an ammonia source.

Rationale for Experimental Choices:
  • Starting Material: 3-Fluoro-2-methoxybenzoic acid (CAS 106428-05-1) is a commercially available and logical precursor.[3][4]

  • Activating Agent: Thionyl chloride (SOCl₂) is selected as the chlorinating agent. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup and purification process.

  • Amine Source: Aqueous ammonium hydroxide is a readily available and effective nucleophile for the conversion of the acyl chloride to the primary amide.

Experimental Protocol:

Step 1: Acyl Chloride Formation

  • In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-Fluoro-2-methoxybenzoic acid (1.0 eq) to the flask.

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (1.2 eq) to the stirring suspension at room temperature.

  • Gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

Step 2: Amidation

  • Re-dissolve the crude 3-fluoro-2-methoxybenzoyl chloride intermediate in fresh anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated ammonium hydroxide (NH₄OH) (2.0 eq) dropwise to the stirring solution. An exothermic reaction and the formation of a white precipitate will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-2-methoxybenzoic Acid Intermediate 3-Fluoro-2-methoxybenzoyl Chloride (in situ) Start->Intermediate Reflux, 1-2h Reagent1 SOCl₂ in DCM Reagent1->Intermediate Product This compound Intermediate->Product 0°C to RT Reagent2 NH₄OH (aq) Reagent2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: One-pot synthesis of this compound.

Section 3: Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.

  • Aromatic Protons (3H, in the region of δ 7.0-7.8 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) coupling. The proton ortho to the fluorine will likely show the largest coupling to fluorine.

  • Amide Protons (2H, broad singlet, δ 5.5-8.0 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (3H, singlet, δ 3.9-4.1 ppm): The -OCH₃ protons will appear as a sharp singlet, shifted slightly downfield due to the proximity of the aromatic ring.

Predicted ¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J_CF).

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J_CF, Hz)Rationale
C=O (Amide Carbonyl)165 - 170Small (³J_CF ≈ 2-5 Hz)Typical range for an amide carbonyl.
C-F (Aromatic)150 - 155Large (¹J_CF ≈ 240-260 Hz)Direct attachment to the highly electronegative fluorine causes a large downfield shift and large coupling.
C-OCH₃ (Aromatic)145 - 150Moderate (²J_CF ≈ 15-25 Hz)Attached to oxygen and adjacent to the fluorine-bearing carbon.
C-C=O (Aromatic)125 - 130Small (³J_CF ≈ 3-7 Hz)Quaternary carbon attached to the carbonyl group.
Aromatic CH 115 - 125Moderate (²J_CF, ³J_CF)The remaining three aromatic carbons will appear in this region, with splitting due to fluorine coupling.
-OCH₃ (Methoxy Carbon)55 - 65Small (³J_CF ≈ 2-4 Hz)Typical range for a methoxy carbon attached to an aromatic ring.
Predicted FT-IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3100N-H StretchPrimary AmideTwo distinct, medium to strong bands.
3000 - 3100Aromatic C-H StretchAreneWeak to medium bands.
2850 - 2960Aliphatic C-H StretchMethoxy (-OCH₃)Weak to medium bands.
~1660 - 1680C=O Stretch (Amide I band)AmideStrong, sharp band.
~1600 - 1620N-H Bend (Amide II band)AmideMedium to strong band.
1450 - 1600C=C StretchAromatic RingMultiple medium bands.
1200 - 1250Asymmetric C-O-C StretchAryl EtherStrong band.
1000 - 1100C-F StretchAryl FluorideStrong band.
Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺˙) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺˙): m/z = 169.

  • Key Fragments:

    • m/z = 152: Loss of NH₃ ([M-17]⁺).

    • m/z = 141: Loss of C=O ([M-28]⁺).

    • m/z = 125: Loss of CONH₂ ([M-44]⁺).

Molecular Structure Diagram

Sources

Introduction: The Significance of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Fluoro-2-methoxybenzamide

This compound is a key substituted benzamide derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of the fluoro, methoxy, and amide functional groups on the benzene ring imparts unique physicochemical properties that are often sought after in the design of biologically active compounds. Its utility as a synthetic intermediate necessitates robust, efficient, and scalable methods for its preparation.

This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various methodological choices. We will delve into both classical and modern catalytic approaches, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Synthetic Strategy 1: Amidation of 3-Fluoro-2-methoxybenzoic Acid

The most direct and convergent approach to this compound is the formation of the amide bond from its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This strategy is favored for its reliability and the commercial availability of the acid precursor. The core challenge lies in activating the carboxylic acid for nucleophilic attack by an amine source.

A. Classical Acyl Chloride Pathway

This venerable two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ammonia to form the desired primary amide.

Causality and Experimental Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. Thionyl chloride is often preferred on a larger scale as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The subsequent reaction with aqueous or gaseous ammonia is typically rapid and exothermic, requiring careful temperature control to prevent side reactions.

Experimental Protocol: Acyl Chloride Formation and Ammonolysis

  • Acyl Chloride Synthesis: To a solution of 3-Fluoro-2-methoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction by TLC or LC-MS until the starting acid is fully consumed (usually 2-4 hours).

  • Solvent Removal: Once complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluoro-2-methoxybenzoyl chloride is often used directly in the next step.

  • Ammonolysis: Dissolve the crude acyl chloride in an inert solvent (e.g., THF, dioxane). Add this solution dropwise to a cooled (0-10°C) concentrated solution of aqueous ammonium hydroxide (≥ 3.0 eq).

  • Workup and Isolation: Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The product typically precipitates and can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

B. Direct Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation methods that avoid stoichiometric activators and generate water as the only byproduct have gained significant traction.[1][2] These methods offer higher atom economy and reduce hazardous waste.[1]

Expertise & Field Insights: Boron-based catalysts are particularly effective for direct amidation.[2] Boronic acids and borate esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to facilitate amide bond formation under relatively mild conditions.[3] The mechanism often involves the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine.[2] Another class of effective catalysts are titanium-based reagents, such as titanium tetrafluoride (TiF₄), which can promote the reaction in refluxing toluene.[4]

Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3-Fluoro-2-methoxybenzoic acid (1.0 eq), an appropriate amine source (e.g., ammonium chloride with a stoichiometric base, or an ammonia solution), a suitable boronic acid catalyst (e.g., phenylboronic acid, 5-10 mol%), and a solvent capable of azeotropic water removal (e.g., toluene).

  • Dehydrative Condensation: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions typically require several hours (12-24 h) for completion.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the pure amide.

Data Presentation: Comparison of Amidation Methods

MethodActivating Agent / CatalystTypical YieldByproductsKey AdvantagesKey Disadvantages
Acyl Chloride SOCl₂ or (COCl)₂85-95%SO₂, HCl, SaltsFast, reliable, high-yieldingStoichiometric hazardous waste, harsh reagents
Catalytic (Boron) Boronic Acids / Borate Esters70-90%WaterGreen, atom-economical[2]Slower reaction times, requires water removal
Catalytic (Titanium) TiF₄ (5-10 mol%)[4]75-95%[4]WaterHigh yields, efficient[4]Requires elevated temperatures (refluxing toluene)

Visualization: Amidation Pathways

Amidation_Pathways cluster_0 Classical Pathway Start 3-Fluoro-2-methoxybenzoic Acid AcylChloride 3-Fluoro-2-methoxybenzoyl Chloride Start->AcylChloride  SOCl₂, cat. DMF Amide_Catalytic This compound Start->Amide_Catalytic  NH₃ source  Catalyst (e.g., Boronic Acid)  Heat, -H₂O Amide_Classical This compound AcylChloride->Amide_Classical  NH₄OH

Caption: Synthetic routes to this compound from its benzoic acid precursor.

Core Synthetic Strategy 2: Controlled Hydrolysis of 3-Fluoro-2-methoxybenzonitrile

An alternative strategy begins with the corresponding nitrile, 3-Fluoro-2-methoxybenzonitrile. The conversion of a nitrile to a primary amide via partial hydrolysis is a well-established transformation.

Trustworthiness and Self-Validating Systems: The critical parameter in this synthesis is controlling the reaction conditions to prevent over-hydrolysis to the carboxylic acid. The rate of amide hydrolysis is often faster than nitrile hydrolysis in dilute acids, but this can be reversed in concentrated acid solutions.[5] Therefore, careful selection of the acid concentration, temperature, and reaction time is paramount to achieving a high yield of the desired amide.

Causality and Experimental Rationale: In concentrated sulfuric acid, the nitrile is protonated, activating it for nucleophilic attack by a water molecule (or bisulfate). The resulting intermediate tautomerizes to the amide. The strongly acidic and low-water-activity environment disfavors the subsequent hydrolysis of the amide product.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

  • Reaction Setup: To a flask cooled in an ice bath, slowly and cautiously add 3-Fluoro-2-methoxybenzonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 96-98%).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). The optimal time and temperature may require empirical determination.

  • Reaction Quenching: Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product while diluting the acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, followed by washing with a dilute sodium bicarbonate solution to neutralize any remaining traces of acid. Dry the product under vacuum.

Visualization: Nitrile Hydrolysis Workflow

Nitrile_Hydrolysis Start 3-Fluoro-2-methoxybenzonitrile Reaction Add to conc. H₂SO₄ Stir at RT Start->Reaction Quench Pour onto Ice Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O, then NaHCO₃(aq) Filter->Wash Product This compound Wash->Product

Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.

Alternative Starting Materials and Future Outlook

While the benzoic acid and benzonitrile routes are the most prominent, other precursors can be considered depending on commercial availability and cost.

  • From 3-Fluoro-2-methoxybenzaldehyde: The corresponding aldehyde is a known compound.[6][7] It can be oxidized to 3-Fluoro-2-methoxybenzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), which can then be converted to the amide as described above. This adds a step but may be economically viable if the aldehyde is significantly cheaper than the acid.

  • From 3-Fluoro-2-methoxyphenylboronic acid: This boronic acid is also commercially available and is a versatile intermediate.[8] While primarily used in cross-coupling reactions, it could potentially be converted to the target molecule through a sequence of oxidation to the phenol, methylation (if starting from a different isomer), and subsequent functional group manipulations, though this is a much more circuitous route.

The field of amide bond formation is continuously evolving.[9] Researchers should remain aware of emerging catalytic systems that may offer milder conditions, broader substrate scope, and even greater efficiency for the synthesis of this compound and related structures.

References

  • Vertex AI Search. (n.d.). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Retrieved January 21, 2026.
  • Sheppard, T. D., et al. (n.d.). Catalytic Amidation. Retrieved January 21, 2026, from a computational tool to accurately and quickly predict 19F NMR chemical shifts.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Royal Society of Chemistry.
  • Sheppard, T. D., et al. (n.d.). Catalytic Amidation Methods. Retrieved January 21, 2026.
  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • Shimada, N., et al. (2024).
  • PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzamide.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.).
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  • ACG Publications. (2020).
  • ChemUniverse. (n.d.). 3-FLUORO-2-METHOXYBENZALDEHYDE.
  • Amerigo Scientific. (n.d.). 3-Fluoro-2-methoxyphenylboronic acid.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). SCpRh(III)
  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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A Technical Guide to the Synthesis, Purity, and Yield of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Benzamides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzamides, such as 3-Fluoro-2-methoxybenzamide, are particularly valuable building blocks. The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the methoxy and amide groups provide key hydrogen bonding and structural features.[1] Achieving high purity and predictable yield in the synthesis of these intermediates is not merely a procedural benchmark; it is a critical requirement for the integrity of downstream applications, from multi-step pharmaceutical synthesis to the development of advanced agrochemicals.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the chemical principles that govern reaction outcomes. We will explore the causality behind experimental choices, establish self-validating protocols for synthesis and purification, and detail the analytical methodologies required to certify the final product's quality.

Core Synthetic Strategies

Two principal retrosynthetic pathways offer robust and scalable access to this compound. The choice between them often depends on the availability of starting materials, desired scale, and specific impurity profiles that can be tolerated.

  • Route A: Direct amidation of 3-Fluoro-2-methoxybenzoic acid.

  • Route B: Controlled hydrolysis of 2-methoxy-3-fluorobenzonitrile.

The following diagram illustrates these convergent synthetic approaches.

G cluster_0 Synthetic Pathways Start_A 3-Fluoro-2-methoxybenzoic Acid Product This compound Start_A->Product Route A (Amidation) Start_B 2-methoxy-3-fluorobenzonitrile Start_B->Product Route B (Hydrolysis) G cluster_0 Amidation Mechanism (Coupling Agent) Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate Acid->ActivatedEster + CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Amine Amine Source (NH₄Cl) Base->Amine Deprotonates Product Amide (R-CONH₂) Amine->Product + ActivatedEster->Product

Caption: Generalized workflow for coupling agent-mediated amidation.

Experimental Protocol: Amidation
  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-2-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (NH₄Cl, 1.2 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Base Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. The causality here is crucial: slow addition at low temperature prevents exothermic side reactions and premature decomposition of the activated ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Route B: Hydrolysis of 2-methoxy-3-fluorobenzonitrile

The conversion of a nitrile to a primary amide is a classic transformation that can be catalyzed by either acid or base. [2]This route is particularly advantageous if the nitrile is a more readily available or cost-effective starting material.

Mechanistic Rationale & Choice of Conditions

Base-catalyzed hydrolysis is often preferred for its milder conditions and reduced risk of cleaving the adjacent methoxy ether group, which can occur under strong acidic conditions. [3][4]

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) directly attacks the electrophilic carbon of the nitrile group.

  • Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid tautomer.

  • Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide.

The reaction is often performed in a mixture of a water-miscible solvent (like ethanol or DMSO) and aqueous base, with heating to drive the reaction to completion. The use of hydrogen peroxide under basic conditions (the Radziszewski reaction) can also facilitate this conversion, often at lower temperatures.

Experimental Protocol: Nitrile Hydrolysis
  • Setup: In a round-bottom flask, dissolve 2-methoxy-3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq). The carbonate provides the basic environment.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching & Workup: Carefully pour the reaction mixture into cold water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Purification and Data Analysis

Achieving high purity is paramount. Recrystallization is the most effective and scalable method for purifying solid organic compounds like this compound. [5]

Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a molecule with the polarity of this compound, ethanol, isopropanol, or an ethyl acetate/heptane mixture are excellent candidates. Ethanol is often a primary choice for benzamides. [5]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling until the solid just dissolves completely. Using excess solvent will significantly reduce the recovery yield.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Expected Yield and Purity

While yields are highly dependent on scale and reaction optimization, the described protocols are expected to produce this compound in high yield and purity. Data from closely related syntheses in the literature provide reliable benchmarks.

ParameterRoute A (Amidation)Route B (Nitrile Hydrolysis)Reference
Expected Yield 75 - 90%60 - 80%[6]
Purity (Crude) >90%>85%-
Purity (Post-Recrystallization) >99.5%>99.5%-

Structural Confirmation and Purity Assessment

A multi-technique analytical approach is required to confirm the structure and definitively assess the purity of the synthesized product.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for this compound.

TechniqueParameterExpected Value / Observation
¹H NMR Chemical Shift (δ)Aromatic Protons: ~7.0-7.8 ppm (multiplets); Methoxy Protons (-OCH₃): ~3.9 ppm (singlet); Amide Protons (-NH₂): Two broad singlets, ~5.5-7.5 ppm (variable, exchange with D₂O).
Coupling (J)Expect complex splitting in the aromatic region due to ³J(H-H), ⁴J(H-F), and ⁵J(H-H) couplings.
¹³C NMR Chemical Shift (δ)Carbonyl Carbon (C=O): ~165-170 ppm; Aromatic Carbons: ~110-160 ppm (showing C-F coupling); Methoxy Carbon (-OCH₃): ~56 ppm.
FT-IR Wavenumber (cm⁻¹)N-H stretch (amide): ~3350, 3180 cm⁻¹ (two bands); C=O stretch (amide): ~1660 cm⁻¹; C-F stretch: ~1250 cm⁻¹; C-O stretch (ether): ~1280, 1080 cm⁻¹.
Mass Spec. (EI) m/zMolecular Ion [M]⁺: 169.06.
Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. Purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm). A purity of >99.5% is considered high quality for a drug development intermediate.

The following diagram outlines the comprehensive workflow for synthesis, purification, and final quality control.

G cluster_workflow Purification & Analysis Workflow Crude Crude Product (from Route A or B) Recrystal Recrystallization (e.g., Ethanol) Crude->Recrystal Filter Vacuum Filtration Recrystal->Filter Dry High Vacuum Drying Filter->Dry PureProduct Purified Solid Dry->PureProduct HPLC HPLC Purity (>99.5%) PureProduct->HPLC NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR FT-IR Spectroscopy PureProduct->IR Final Certified Product HPLC->Final NMR->Final MS->Final IR->Final

Caption: Workflow from crude product to certified material.

Conclusion

The synthesis of this compound can be reliably achieved with high yield and exceptional purity through either the amidation of its corresponding benzoic acid or the hydrolysis of the benzonitrile precursor. The choice of route is a strategic one, but both pathways, when executed with a clear understanding of the underlying chemical principles, lead to high-quality material. The self-validating system of synthesis followed by a robust recrystallization protocol and confirmed by a suite of orthogonal analytical techniques ensures that the final product meets the stringent requirements for research and development in the pharmaceutical and chemical industries.

References

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A Technical Guide to the Investigational Landscape of 3-Fluoro-2-methoxybenzamide: A Roadmap for Assessing Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine and methoxy groups onto a benzamide scaffold presents a compelling profile for multifaceted biological activity. This technical guide provides a comprehensive framework for the systematic investigation of 3-Fluoro-2-methoxybenzamide, a compound of nascent interest in medicinal chemistry. In the absence of direct published data on its biological effects, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships derived from analogous compounds, we delineate a series of robust, field-proven experimental protocols to probe its potential efficacy in key therapeutic areas, including central nervous system disorders, inflammation, microbial infections, and enzymatic inhibition. This guide is structured not as a rigid template, but as a dynamic blueprint to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Compound Profile: this compound

Before embarking on an empirical investigation, a thorough understanding of the subject molecule's physicochemical properties is paramount. These characteristics govern its solubility, stability, and potential for oral bioavailability, thereby influencing every subsequent experimental design.

Structural and Physicochemical Properties

This compound is a small molecule featuring a benzene ring substituted with three key functional groups: a carboxamide, a fluorine atom, and a methoxy group. The ortho-methoxy and meta-fluoro substitution pattern creates a unique electronic and steric environment that may dictate its interaction with biological targets.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem CID: 579738 (Isomer)[1]
Molecular Weight 169.15 g/mol PubChem CID: 579738 (Isomer)[1]
XLogP3 0.1PubChem CID: 579738 (Isomer)[1]
Hydrogen Bond Donor Count 1PubChem CID: 579738 (Isomer)[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 579738 (Isomer)[1]
Rotatable Bond Count 2PubChem CID: 579738 (Isomer)[1]

Note: Properties are based on the closest structural isomer with a dedicated PubChem entry, 2-Fluoro-6-methoxybenzamide. The Molecular Formula and Weight are identical for this compound.

Proposed Synthesis Workflow

The acquisition of high-purity this compound is the foundational step for any biological screening campaign. A reliable synthesis can be achieved from its commercially available carboxylic acid precursor, 3-Fluoro-2-methoxybenzoic acid.[2] The proposed two-step synthesis is a standard, high-yielding amidation procedure.

G cluster_synthesis Proposed Synthesis of this compound start 3-Fluoro-2-methoxybenzoic Acid (Starting Material) step1 Step 1: Acyl Chloride Formation start->step1 reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Reacts with intermediate 3-Fluoro-2-methoxybenzoyl chloride (Reactive Intermediate) step1->intermediate step2 Step 2: Amidation intermediate->step2 product This compound (Final Product) step2->product reagent2 Aqueous Ammonia (NH₄OH) or Ammonia Gas (NH₃) reagent2->step2 purification Purification (Recrystallization/Chromatography) product->purification

Caption: Proposed two-step synthesis workflow.

Rationale for Investigation: A Structure-Based Hypothesis

The therapeutic potential of this compound can be inferred from the known biological activities of structurally analogous compounds. This section outlines the scientific logic for prioritizing specific areas of investigation.

  • The Benzamide Core: Substituted benzamides are a well-established class of pharmacophores with a proven track record, particularly as antagonists for D2-like dopamine receptors.[3] This scaffold is prevalent in antipsychotic and antiemetic drugs.[4]

  • Fluorine Substitution: The introduction of fluorine is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability, increase binding affinity, and improve membrane permeability by altering the molecule's electronic properties and lipophilicity.[5]

  • Methoxy Substitution: The methoxy group can influence receptor binding and selectivity. Its position relative to the other functional groups is critical in defining the molecule's three-dimensional conformation and interaction with target proteins.

Based on these features, we hypothesize that this compound possesses potential activity as a CNS agent, an anti-inflammatory compound, an antimicrobial agent, and an enzyme inhibitor. The following sections provide detailed protocols to test these hypotheses.

Investigation Area 1: Central Nervous System (CNS) Activity

Hypothesis: this compound acts as a ligand for dopamine D2 receptors, suggesting potential antipsychotic or neurological applications.

Causality: The benzamide moiety is a known D2 receptor pharmacophore. A study of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides demonstrated high-affinity binding to D2 receptors, indicating that the combination of methoxy and fluoro-alkyl groups on the benzamide scaffold is favorable for this interaction.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Objective: To calculate the inhibitory constant (Ki) of the test compound for the D2 receptor.

Materials:

  • Rat striatal tissue (source of D2 receptors)

  • [³H]Spiperone (radioligand)

  • Haloperidol (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of prepared membrane suspension.

    • 50 µL of [³H]Spiperone at a final concentration near its Kd (e.g., 0.2 nM).

    • 50 µL of buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Investigation Area 2: Anti-Inflammatory Activity

Hypothesis: this compound can suppress the production of pro-inflammatory cytokines in immune cells.

Causality: Halogen substitution on benzamide-containing molecules has been identified as a critical factor for conferring anti-inflammatory effects.[5] Many small molecules are being developed to target inflammatory pathways, and this structural motif is a promising candidate.

Experimental Protocol: Macrophage Cytokine Inhibition Assay

This protocol measures the ability of the test compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_workflow Anti-Inflammatory Assay Workflow cell_culture 1. Culture Macrophages (e.g., RAW 264.7) plating 2. Seed cells in 96-well plates cell_culture->plating pretreatment 3. Pre-treat with This compound (1 hour) plating->pretreatment stimulation 4. Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation incubation 5. Incubate (18-24 hours) stimulation->incubation collection 6. Collect Supernatant incubation->collection analysis 7. Quantify Cytokines (TNF-α, IL-6) via ELISA collection->analysis result 8. Calculate IC₅₀ (Concentration for 50% inhibition) analysis->result

Caption: Workflow for cytokine inhibition assay.

Procedure:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the inhibition percentage against the log concentration of the compound and determine the IC₅₀ value using non-linear regression.

Investigation Area 3: Antimicrobial Activity

Hypothesis: this compound exhibits growth-inhibitory activity against pathogenic bacteria and/or fungi.

Causality: The benzamide functional group is present in numerous compounds with demonstrated antimicrobial properties. Furthermore, related fluorinated benzoic acid derivatives are used as intermediates for synthesizing agents with antimicrobial applications, suggesting the core scaffold is amenable to such activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This standardized method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strains: Candida albicans (yeast), Aspergillus fumigatus (mold).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in the appropriate broth medium directly in a 96-well plate. The final concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the cultures in the appropriate broth to achieve a standardized final inoculum concentration in the wells (approx. 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the concentration that shows significant inhibition of growth compared to the positive control.

Organism TypeRepresentative StrainGrowth Medium
Gram-positive BacteriaStaphylococcus aureusMueller-Hinton Broth
Gram-negative BacteriaEscherichia coliMueller-Hinton Broth
YeastCandida albicansRPMI-1640
MoldAspergillus fumigatusRPMI-1640

Investigation Area 4: Enzyme Inhibition

Hypothesis: this compound can act as an inhibitor of specific enzymes, such as tyrosinase, due to its benzamide structure.

Causality: The benzamide moiety is capable of forming key interactions (e.g., hydrogen bonds) within the active sites of various enzymes. Benzamide derivatives have been successfully identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common and accessible colorimetric assay to screen for potential tyrosinase inhibitors.

Objective: To determine the IC₅₀ of this compound for mushroom tyrosinase.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following:

    • Phosphate buffer (e.g., 100 mM, pH 6.8).

    • Mushroom tyrosinase solution.

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a consistent final solvent concentration across all wells). Include a positive control (Kojic acid) and a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

  • Reaction Initiation: Add the substrate, L-DOPA, to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot for each concentration. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value via non-linear regression.

Conclusion and Future Directions

This technical guide provides a hypothesis-driven framework for elucidating the potential biological activities of this compound. The outlined protocols for assessing CNS, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects are robust, well-documented, and provide clear, quantifiable endpoints. Positive results in any of these primary screening assays would warrant progression to more complex secondary assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. By systematically executing this research plan, the scientific community can effectively determine whether this compound holds promise as a lead compound for future drug development endeavors.

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An In-depth Technical Guide to 3-Fluoro-2-methoxybenzamide Derivatives and Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Privileged Motif in Medicinal Chemistry

The benzamide functional group represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful therapeutic agents.[1] Its inherent ability to form key hydrogen bonding interactions, coupled with the synthetic tractability of the aromatic ring for substitution, provides a versatile framework for the fine-tuning of pharmacological activity against a diverse array of biological targets. This guide delves into the nuanced world of 3-fluoro-2-methoxybenzamide derivatives, a subclass of benzamides that leverages the unique physicochemical properties of fluorine and methoxy substituents to achieve enhanced potency, selectivity, and pharmacokinetic profiles.

The strategic incorporation of a fluorine atom can significantly improve a molecule's metabolic stability and binding affinity for its target protein.[2][3] Concurrently, the methoxy group can modulate solubility and direct the molecule's orientation within a binding pocket. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their emerging role as potent enzyme inhibitors in oncology. We will dissect the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize the complex interplay of molecular interactions and signaling pathways.

Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from commercially available starting materials, such as 3-fluoro-2-methoxybenzoic acid. The core benzamide can be functionalized through various chemical transformations to generate a library of analogues for biological screening. A key strategy involves the introduction of additional substituents on the benzamide ring to explore the chemical space and optimize target engagement.

A particularly effective approach for generating diversity is through the use of precursors like 3-fluoro-5-iodobenzamide, which allows for the introduction of a wide range of substituents via cross-coupling reactions.[4] The iodine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki Coupling for the Synthesis of N-Aryl-3-fluoro-2-methoxybenzamide Analogues

This protocol details a representative Suzuki coupling reaction to synthesize an N-aryl-3-fluoro-2-methoxybenzamide analogue, a common structural motif in enzyme inhibitors.

Materials:

  • 3-Fluoro-5-iodo-2-methoxybenzamide

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-fluoro-5-iodo-2-methoxybenzamide (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe, followed by the addition of the palladium catalyst (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-fluoro-2-methoxybenzamide analogue.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

  • An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

  • The base is required to activate the boronic acid for transmetalation.

  • Anhydrous solvent is used to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Fluoro-2-methoxybenzoic Acid Amidation Amidation (e.g., SOCl₂, NH₄OH) Start->Amidation Core This compound Amidation->Core Halogenation Iodination (e.g., NIS, TFA) Core->Halogenation Precursor 3-Fluoro-5-iodo-2-methoxybenzamide Halogenation->Precursor Coupling Suzuki or Buchwald-Hartwig Coupling (Arylboronic acid or Amine, Pd catalyst) Precursor->Coupling Analogues Diverse Analogues Coupling->Analogues

Caption: General synthetic workflow for producing diverse this compound analogues.

Therapeutic Applications: Targeting Poly(ADP-ribose) Polymerase (PARP) in Oncology

A significant and promising application of this compound derivatives is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs).[4]

The benzamide core of these inhibitors acts as a pharmacophore, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.[4] This competitive inhibition at the enzyme's active site disrupts the DNA repair process. In cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death. This concept is known as "synthetic lethality" and represents a targeted therapeutic strategy for specific cancer patient populations.[4]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits repair machinery BER Base Exision Repair (BER) PARP->BER recruits repair machinery DNA Integrity Maintained DNA Integrity Maintained BER->DNA Integrity Maintained SSB_cancer Single-Strand Break (SSB) PARP_inhibited PARP Inhibition SSB_cancer->PARP_inhibited PARP_inhibitor This compound Derivative (PARP Inhibitor) PARP_inhibitor->PARP_inhibited blocks active site DSB Double-Strand Break (DSB) at Replication Fork PARP_inhibited->DSB leads to HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound-based PARP inhibitors is guided by a deep understanding of their structure-activity relationships. The following table summarizes key SAR trends observed for this class of compounds.

Moiety/PositionModificationImpact on ActivityRationale
Benzamide NH₂ Maintained as primary amideEssential Forms crucial hydrogen bonds with the PARP active site, mimicking the interactions of NAD+.[4]
Fluorine at C3 Presence of fluorineEnhances potency Increases binding affinity through favorable electrostatic interactions and can improve metabolic stability.
Methoxy at C2 Presence of methoxy groupModulates potency and selectivity Influences the conformation of the benzamide ring, optimizing its fit within the binding pocket.
Substituent at C5 Introduction of various aryl or heteroaryl groupsKey determinant of potency and ADME properties Allows for exploration of additional binding pockets and tailoring of physicochemical properties for improved oral bioavailability.

Quantitative Biological Data

The following table presents representative biological data for a hypothetical optimized this compound derivative, "Compound X," as a PARP inhibitor.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cellular PARylation IC₅₀ (nM) (MCF-7 cells)
Compound X 1.52.85.2
Reference Inhibitor 2.14.58.9

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular process.

Protocol for Biological Evaluation: In Vitro PARP Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD⁺

  • Activated DNA (to stimulate PARP-1 activity)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Synthesized this compound derivatives

  • Assay buffer and wash buffer

Step-by-Step Procedure:

  • Plate Coating: Coat a streptavidin plate with biotinylated NAD⁺ and incubate to allow for binding. Wash the plate to remove unbound NAD⁺.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells of the plate. Include a positive control (a known PARP inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the PARP-1 enzyme to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the PARylation of histones.

  • Detection: Wash the plate to remove unreacted components. Add the anti-PAR-HRP antibody and incubate. After another wash step, add the HRP substrate.

  • Data Acquisition: Measure the absorbance or fluorescence of the wells using a plate reader. The signal intensity is proportional to the amount of PARylation and thus, inversely proportional to the inhibitory activity of the compounds.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of positive and negative controls ensures the validity of the assay.

  • The use of a known reference inhibitor allows for the comparison and benchmarking of the potency of new compounds.

  • Running the assay in triplicate or quadruplicate for each data point ensures the statistical significance of the results.

Conclusion and Future Directions

This compound derivatives represent a highly promising scaffold in drug discovery, particularly in the development of targeted cancer therapies like PARP inhibitors. The strategic combination of the benzamide core with fluorine and methoxy substituents provides a powerful platform for generating compounds with enhanced potency, selectivity, and drug-like properties. The insights into their synthesis, mechanism of action, and structure-activity relationships presented in this guide offer a solid foundation for researchers and drug development professionals.

Future work in this area will likely focus on the exploration of novel substituents at the C5 position to further optimize potency and selectivity, as well as to address potential resistance mechanisms. Additionally, the application of this versatile scaffold to other enzyme targets beyond PARP holds significant potential for the development of new therapeutics for a range of diseases.

References

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An In-Depth Technical Guide to the In Silico Prediction of 3-Fluoro-2-methoxybenzamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methodologies are at the forefront of this shift, enabling researchers to predict the pharmacokinetic and toxicological profiles of novel chemical entities before significant resources are committed to synthesis and in vitro testing. This guide provides a comprehensive, technically-grounded walkthrough of the in silico property prediction for 3-Fluoro-2-methoxybenzamide, a representative novel molecule. We will navigate the essential steps from basic physicochemical characterization to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and target interaction modeling. Each protocol is presented with the underlying scientific rationale, emphasizing not just the "how" but the "why" of each computational choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Rationale for Predictive Modeling

The journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) properties or unforeseen toxicity.[1] Traditional laboratory screening for these properties is resource-intensive and occurs relatively late in the discovery pipeline. In silico ADMET prediction offers a powerful alternative, allowing for the rapid, cost-effective screening of virtual compounds to prioritize those with the highest probability of success.[2][3]

This guide uses this compound as a case study to illustrate a standard, yet robust, in silico evaluation workflow. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[4][5][6] The addition of fluorine and methoxy groups can significantly alter the molecule's electronic and steric properties, impacting its biological activity and ADMET profile. Therefore, a thorough computational assessment is a critical first step in understanding its potential as a drug candidate.

Foundational Analysis: Molecular Representation and Physicochemical Profile

Before any prediction can be made, the molecule must be represented in a machine-readable format. The most common format for this is the Simplified Molecular-Input Line-Entry System (SMILES).

  • Canonical SMILES: COC1=C(C=CC=C1)C(=O)N

  • IUPAC Name: 2-methoxy-3-fluorobenzamide

With the SMILES string, we can initiate the first layer of analysis: predicting the fundamental physicochemical properties that govern a molecule's behavior in a biological system. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound with respect to oral bioavailability.[7]

Experimental Protocol: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME web server.[8]

  • Input the SMILES string for this compound (COC1=C(C=CC=C1)C(=O)N) into the query box.

  • Execute the prediction by clicking the "Run" button.

  • Analyze the resulting data, focusing on the "Physicochemical Properties" and "Lipophilicity" sections.

Data Summary: Predicted Physicochemical Properties
PropertyPredicted ValueDrug-Likeness Interpretation (Lipinski's Rule of Five)
Molecular Weight169.15 g/mol Compliant (< 500)
LogP (Consensus)1.10Compliant (≤ 5)
H-Bond Acceptors3Compliant (≤ 10)
H-Bond Donors1Compliant (≤ 5)
Molar Refractivity44.50N/A
Topological Polar Surface Area (TPSA)52.32 ŲIndicates good cell permeability potential (< 140 Ų)

Expertise & Causality: The predicted properties of this compound are highly favorable. Its low molecular weight and TPSA suggest it can readily pass through cellular membranes. The LogP value indicates a balanced lipophilicity, which is crucial: too low, and it won't cross lipid membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized. The molecule fully complies with Lipinski's Rule of Five, providing an initial green light for its potential as an orally available drug.

In Silico Pharmacokinetics (ADME) Workflow

ADME properties determine how a drug is processed by the body. Predicting these early can prevent costly late-stage failures.

ADME_Workflow cluster_ADME ADME Prediction Pipeline cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity INPUT SMILES String (this compound) HIA Human Intestinal Absorption (HIA) INPUT->HIA Caco2 Caco-2 Permeability INPUT->Caco2 BBB Blood-Brain Barrier (BBB) Permeation INPUT->BBB PPB Plasma Protein Binding (PPB) INPUT->PPB CYP CYP450 Substrate/Inhibitor INPUT->CYP hERG hERG Inhibition INPUT->hERG Ames Ames Mutagenicity INPUT->Ames OUTPUT Predicted ADMET Profile HIA->OUTPUT Caco2->OUTPUT BBB->OUTPUT PPB->OUTPUT CYP->OUTPUT hERG->OUTPUT Ames->OUTPUT Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., PDB: 4BKX) PDB_PREP 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_PREP LIG 2. Generate 3D Ligand Structure (this compound) LIG_PREP 4. Prepare Ligand (Assign charges, define rotatable bonds) LIG->LIG_PREP GRID 5. Define Grid Box (Center on active site) PDB_PREP->GRID LIG_PREP->GRID DOCK 6. Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK POSE 7. Analyze Binding Poses (Lowest energy conformer) DOCK->POSE INTERACTION 8. Visualize Interactions (H-bonds, hydrophobic contacts) POSE->INTERACTION

Caption: A standardized workflow for a molecular docking experiment.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like Chem3D or Avogadro. The structure is saved in a suitable format (e.g., PDBQT) with charges assigned and rotatable bonds defined. [9]2. Protein Preparation: The crystal structure of the target protein (e.g., HDAC1, PDB ID: 4BKX) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using tools like AutoDockTools. [9]3. Grid Box Generation: A 3D grid box is defined around the known active site of the protein, encompassing the entire binding pocket.

  • Docking Execution: Molecular docking is performed using a program like AutoDock Vina. The software will generate multiple possible binding poses and score them based on a calculated binding affinity (kcal/mol). [9]5. Results Analysis: The pose with the lowest binding energy is typically considered the most favorable. This pose is visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Trustworthiness Note: The validity of a docking simulation is highly dependent on the quality of the protein structure and the accuracy of the scoring function. Results should be interpreted as predictive hypotheses that guide experimental work, not as definitive proof of binding.

Conclusion and Future Directions

The in silico profile of this compound reveals a promising drug candidate with several desirable properties. It exhibits excellent "drug-like" physicochemical characteristics, with predictions suggesting good oral absorption and the ability to penetrate the blood-brain barrier. Crucially, early toxicity flags for hERG inhibition and mutagenicity are predicted to be negative.

However, the analysis also raises a potential liability: the predicted inhibition of the CYP2D6 enzyme, which warrants careful consideration for potential drug-drug interactions. The molecular docking simulation provides a testable hypothesis for its mechanism of action against targets like HDAC1.

It must be unequivocally stated that these computational predictions are not a substitute for experimental validation. They are tools for prioritization and hypothesis generation. The next logical steps in the drug discovery process would be:

  • Chemical Synthesis: Synthesize the compound for in vitro testing.

  • Experimental Validation: Conduct in vitro assays to confirm the predicted ADMET properties (e.g., Caco-2 permeability assay, CYP inhibition assays, hERG patch-clamp assay).

  • Biological Activity: Test the compound's potency against the hypothesized target (e.g., HDAC1 enzymatic assay).

By leveraging a robust in silico workflow, we have efficiently characterized this compound, identified its strengths and potential weaknesses, and generated clear, data-driven hypotheses for subsequent experimental investigation. This strategic approach exemplifies the power of computational chemistry in accelerating the modern drug discovery pipeline.

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  • ACS Publications. (2010). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 50(9), 1666-1677. Available at: [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 15473. Available at: [Link]

  • ResearchGate. (2025). Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4944-4960. Available at: [Link]

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Methodological & Application

Synthesis of 3-Fluoro-2-methoxybenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Fluoro-2-methoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a reliable two-step synthetic pathway commencing from 3-fluoro-2-methoxybenzoic acid. The protocol details the conversion of the carboxylic acid to the corresponding acyl chloride, followed by amidation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a thorough understanding of the synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The methoxy group can also play a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets. Given its importance, a robust and well-documented synthetic protocol is essential for researchers in the field.

This application note details a widely applicable and efficient method for the preparation of this compound, starting from the commercially available 3-fluoro-2-methoxybenzoic acid. The synthesis proceeds through a two-step process: the formation of an acyl chloride intermediate followed by its reaction with an ammonia source.

Synthetic Strategy and Rationale

The primary synthetic route for the preparation of this compound involves a two-step process that is both efficient and scalable. This method is predicated on the activation of the carboxylic acid group of 3-fluoro-2-methoxybenzoic acid to facilitate nucleophilic attack by ammonia.

Step 1: Acyl Chloride Formation

The initial step is the conversion of 3-fluoro-2-methoxybenzoic acid to its more reactive acyl chloride derivative, 3-fluoro-2-methoxybenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient removal of byproducts. The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Step 2: Amidation

The second step is the amidation of the freshly prepared 3-fluoro-2-methoxybenzoyl chloride. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. Aqueous ammonia or ammonium hydroxide is a convenient and effective source of ammonia for this reaction. The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 3-Fluoro-2-methoxybenzoic Acid B 3-Fluoro-2-methoxybenzoyl Chloride A->B SOCl₂, cat. DMF, Toluene, Reflux D This compound B->D DCM, 0°C to RT C Aqueous Ammonia C->D E Crude Product D->E Work-up F Pure this compound E->F Recrystallization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Fluoro-2-methoxybenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
TolueneAnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Aqueous Ammonia (28-30%)Reagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Step 1: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride
  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. To the flask, add 3-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of benzoic acid) to the flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the suspension.

  • Reagent Addition: While stirring, slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-2-methoxybenzoyl chloride is a light yellow oil or solid and is used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude 3-fluoro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of the starting benzoic acid). Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add aqueous ammonia (28-30%, 3.0 eq) dropwise to the stirred solution of the acyl chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance White to off-white solid
¹H NMR Consistent with the structure, showing aromatic protons, a methoxy singlet, and amide protons.
¹³C NMR Shows the expected number of carbon signals, including the carbonyl carbon and carbons coupled to fluorine.
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-F stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₈H₈FNO₂: 169.15 g/mol ).

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this important building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind the experimental choices and the inclusion of validation data ensures the trustworthiness and reproducibility of the synthesis.

References

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

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Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-methoxybenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and materials science research. As with any novel compound intended for development, comprehensive analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles for the analysis of related benzamide and fluorinated aromatic compounds.

Physicochemical Properties (Predicted)

Direct experimental data for this compound is not extensively available in public literature. However, we can infer its key physicochemical properties based on its constituent functional groups and data from structurally similar compounds, such as 3-fluoro-4-methoxybenzamide and 3-fluoro-2-methoxybenzoic acid.[1][2]

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₈H₈FNO₂Based on chemical structure
Molecular Weight 169.15 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.[3]
Melting Point Expected to be a defined, sharp melting pointPure crystalline solids exhibit sharp melting points.[3]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO, acetone), sparingly soluble in water.The aromatic ring and amide functionality suggest solubility in polar organic solvents.
UV Absorbance Strong absorbance in the 250-350 nm range.The benzoyl chromophore is a strong UV absorber.[4]

Structural Elucidation and Identification

The primary identification of this compound relies on a combination of spectroscopic techniques to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential.

Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the methoxy and amide protons. ¹³C NMR will identify all unique carbon atoms in the molecule. The presence of fluorine will introduce characteristic C-F couplings.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Expected Spectral Features:

  • ¹H NMR (predicted):

    • Aromatic protons (3H) will appear in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by both H-H and H-F couplings.

    • The methoxy group protons (3H) will be a singlet around δ 3.8-4.0 ppm.[5]

    • The amide protons (2H) will appear as two broad singlets, typically in the range of δ 5.5-8.5 ppm, and their chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR (predicted):

    • The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.

    • Aromatic carbons will appear between δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), and other aromatic carbons will exhibit smaller two- and three-bond couplings.

    • The methoxy carbon will be around δ 55-60 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzamides, and it will primarily yield the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion Analysis: Directly infuse the sample solution into the ESI source to obtain the mass spectrum.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺. For this compound, this would be at m/z 170.06.

    • In HRMS, the exact mass should be within 5 ppm of the calculated value.

    • Observe characteristic fragment ions. For benzamides, a common fragmentation is the loss of the amide group.[6]

Expected Mass Spectral Data:

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺170.0612Within 5 ppm of calculated
[M+Na]⁺192.0431Possible adduct
[M-NH₂]⁺153.0398Potential fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The vibrational frequencies of specific bonds in the molecule will absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3150 (two bands)N-H stretchingPrimary Amide (-CONH₂)
3000-3100C-H stretchingAromatic
2850-2950C-H stretchingMethoxy (-OCH₃)
~1660C=O stretching (Amide I)Amide
~1600N-H bending (Amide II)Amide
1400-1600C=C stretchingAromatic Ring
1250-1000C-O stretchingAryl-ether
~1200C-F stretchingAryl-fluoride

Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for their quantification.

Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate purity assessment. A UV detector is suitable due to the strong UV absorbance of the benzoyl chromophore.[4]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or at the λmax determined by PDA.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

    • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation SamplePrep Prepare Sample (0.1 mg/mL) Scouting Scouting Gradient Run (e.g., 20-90% B) SamplePrep->Scouting MobilePhase Prepare Mobile Phases (A: Aq. Acid, B: ACN) MobilePhase->Scouting PeakShape Evaluate Peak Shape & Tailing Scouting->PeakShape Resolution Assess Resolution from Impurities Scouting->Resolution Optimization Optimize Gradient or Develop Isocratic Method Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation PurityCalc Calculate % Purity Validation->PurityCalc PeakShape->Optimization If needed Resolution->Optimization If needed

Caption: Workflow for HPLC Method Development and Purity Assessment.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.

Rationale: DSC can determine the melting point and heat of fusion, and can also be used to assess purity. TGA measures the change in mass as a function of temperature, providing information about thermal stability and decomposition.

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C) under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is generally reported as the melting point.

    • The sharpness of the melting peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

Combined Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis & Isolation Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR HPLC HPLC (Purity & Quantification) Compound->HPLC Thermal Thermal Analysis (DSC & TGA) Compound->Thermal Structure Structure Confirmed NMR->Structure Identity Identity Confirmed MS->Identity FTIR->Identity Purity Purity > 99% HPLC->Purity Stability Thermal Profile Thermal->Stability

Caption: Integrated workflow for the complete characterization of this compound.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for subsequent research and development activities.

References

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

  • Fan, M., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(7), 8035-8047. Retrieved from [Link]

  • Waters Corporation. (n.d.). Transferring an HPLC Method for Related Substances from Different LC Platforms to an ACQUITY Arc System. Retrieved from [Link]

  • Fan, M., et al. (2012). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section C, 68(Pt 5), o203–o207. Retrieved from [Link]

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. Retrieved from [Link]

  • Jiang, H., et al. (2013). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Archiv der Pharmazie, 346(11), 823-831. Retrieved from [Link]

  • Kumar, R., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, 19(11), e202200673. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 71(4), 629-635. Retrieved from [Link]

  • Wang, Y., et al. (2024). SCpRh(III)-Catalyzed Asymmetric C–H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones. Organic Letters, 26(9), 1865–1870. Retrieved from [Link]

  • Haryono, A., & Jejah, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 102-119. Retrieved from [Link]

  • ResearchGate. (n.d.). 3D projection of the FTIR spectra of volatile products of BPA.DA-MMA@2%Eu2L3 material decomposition in air and nitrogen atmosphere. Retrieved from [Link]

  • Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1235-1246. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 333-337. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1154. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169-175. Retrieved from [Link]

  • Frontiers. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Frontiers in Plant Science, 13, 989352. Retrieved from [Link]

  • SpectraBase. (n.d.). N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide - 1H NMR. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • El-Gindy, A., et al. (2013). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Iranian Journal of Pharmaceutical Research, 12(3), 269-278. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
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The Strategic Utility of 3-Fluoro-2-methoxybenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—are invaluable for optimizing drug candidates.[1][2] Within this context, 3-Fluoro-2-methoxybenzamide has emerged as a critical chemical intermediate, offering a versatile platform for the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibition and other targeted therapies.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS No. 874830-59-8) is a substituted benzamide that combines the electronic effects of a fluorine atom and a methoxy group.[3] This unique substitution pattern on the aromatic ring influences its reactivity and provides multiple avenues for synthetic elaboration.

PropertyValueSource
CAS Number 874830-59-8[3]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [4]
Appearance Off-white to white solidSupplier Data
Purity ≥95%[4][5]

The primary route to this compound typically involves the amidation of its corresponding carboxylic acid precursor, 3-Fluoro-2-methoxybenzoic acid (CAS No. 106428-05-1).[6][7] This conversion is a standard and high-yielding transformation in organic synthesis.

Application Note 1: Synthesis of Kinase Inhibitors

A significant application of this compound lies in the synthesis of kinase inhibitors. The fluorinated methoxybenzamide moiety is a common feature in a variety of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.[8][9][10][11]

Rationale for Use in Kinase Inhibitors:

The 3-fluoro and 2-methoxy substituents play crucial roles in the pharmacophore of the final drug molecule. The methoxy group can act as a hydrogen bond acceptor and its orientation can be influenced by the adjacent fluorine atom. The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein and can block metabolic pathways, thereby improving the pharmacokinetic profile of the drug.[8]

Conceptual Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor from this compound, employing a palladium-catalyzed cross-coupling reaction, a common strategy in the synthesis of such molecules.[12]

G cluster_start Starting Materials cluster_reaction Key Synthetic Transformation cluster_intermediate Advanced Intermediate cluster_final Final Product Assembly A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C B Aryl/Heteroaryl Halide or Boronic Acid B->C D Coupled Benzamide Derivative C->D C-N or C-C bond formation E Further Functionalization/ Deprotection D->E F Final Kinase Inhibitor E->F

Caption: Conceptual workflow for kinase inhibitor synthesis.

Application Note 2: Elaboration via Buchwald-Hartwig Amination

The amide nitrogen of this compound can participate in N-arylation reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[12][13][14] This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in many pharmaceuticals.

Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, aryl bromide, and cesium carbonate.

  • In a separate vial, pre-mix the palladium(II) acetate and Xantphos in a small amount of anhydrous 1,4-dioxane.

  • Seal the reaction vessel with a septum and purge with an inert gas for 15 minutes.

  • Add the anhydrous, degassed 1,4-dioxane to the reaction vessel via syringe.

  • Add the catalyst pre-mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is effective for the challenging C-N bond formation between an aryl halide and an amide.[12][13]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often effective in Buchwald-Hartwig aminations.

  • Solvent: Anhydrous and degassed 1,4-dioxane is a common high-boiling point solvent for this type of cross-coupling reaction, ensuring the reaction can be heated to the required temperature. The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Application Note 3: Utilization in Suzuki-Miyaura Cross-Coupling

While the amide functionality itself is not directly involved in Suzuki-Miyaura coupling, the aromatic ring of this compound can be further functionalized if it bears a suitable leaving group (e.g., bromine or iodine) ortho or meta to the amide. In such cases, the Suzuki-Miyaura reaction is a powerful method for introducing new carbon-carbon bonds.[15][16][17][18]

Conceptual Signaling Pathway Targeted by Derived Inhibitors

Molecules synthesized using this compound as a core intermediate often target key signaling pathways implicated in diseases like cancer. For instance, BTK inhibitors play a crucial role in the B-cell receptor (BCR) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Inhibitor BTK Inhibitor (Derived from This compound) Inhibitor->BTK Inhibition

Caption: Simplified B-cell receptor signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a valuable handle for medicinal chemists to fine-tune the properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery programs.

References

  • ChemAnalyst. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. PubMed Central. Retrieved from [Link]

  • Sci-Hub. (n.d.). Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 17). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. PubMed Central. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 25). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Beijing Zhongke Yannuo Technology Co., Ltd. (n.d.). This compound - CAS:874830-59-8. Retrieved from [Link]

  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:874830-59-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6.
  • National Center for Biotechnology Information. (2022, November 5). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 26). Discovery of a Series of 2,5-diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase With in Vivo Antitumor Activity. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzamide. PubChem. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

Sources

The Strategic deployment of 3-Fluoro-2-methoxybenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. Among the myriad of fluorinated building blocks, 3-Fluoro-2-methoxybenzamide stands out as a particularly valuable synthon. Its unique substitution pattern—a fluorine atom meta to the amide and ortho to a methoxy group—imparts a distinct electronic and conformational profile that medicinal chemists can exploit to fine-tune a compound's potency, selectivity, metabolic stability, and central nervous system (CNS) penetration.[1][2]

This technical guide provides an in-depth exploration of the applications and protocols surrounding this compound for researchers, scientists, and drug development professionals. We will delve into its synthesis, derivatization strategies, and its role as a key structural motif in the development of novel therapeutic agents, supported by field-proven insights and methodologies.

The Significance of the 3-Fluoro-2-methoxy Phenyl Motif

The strategic placement of the fluorine and methoxy groups on the benzamide scaffold offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly impact the pKa of the amide proton and influence the molecule's lipophilicity and membrane permeability.[3] This is a critical parameter for optimizing oral bioavailability and CNS penetration.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically labile position can block unwanted metabolism, thereby increasing the drug's half-life.[3]

  • Enhanced Target Binding: The fluorine atom can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

  • Conformational Control: The ortho-methoxy group can influence the orientation of the benzamide moiety through steric and electronic effects, which can be crucial for achieving the optimal conformation for receptor binding.

Synthesis and Derivatization Protocols

The synthesis of this compound and its derivatives typically follows a convergent approach, beginning with the preparation of the corresponding benzoic acid followed by amide bond formation.

Protocol 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid

While 3-Fluoro-2-methoxybenzoic acid is commercially available, its synthesis from simpler starting materials is a key capability for medicinal chemistry labs. A common route involves the ortho-lithiation and subsequent carboxylation of 2-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add dry THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 2-fluoroanisole to the cooled THF.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 2 hours at this temperature.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture. The reaction is exothermic, so add the dry ice in portions.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Fluoro-2-methoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Amide Coupling to Synthesize this compound Derivatives

The formation of the amide bond is a critical step in generating a library of derivatives for structure-activity relationship (SAR) studies. Two robust and widely applicable methods are presented here.

Method A: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • 3-Fluoro-2-methoxybenzoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: HATU-Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.

Materials:

  • 3-Fluoro-2-methoxybenzoic acid

  • Desired primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-2-methoxybenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to the EDC/HOBt method.

G cluster_synthesis Synthesis Workflow 2-Fluoroanisole 2-Fluoroanisole Ortho-lithiation_Carboxylation 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) 2-Fluoroanisole->Ortho-lithiation_Carboxylation 3-Fluoro-2-methoxybenzoic_Acid 3-Fluoro-2-methoxybenzoic Acid Ortho-lithiation_Carboxylation->3-Fluoro-2-methoxybenzoic_Acid Amide_Coupling Amide Coupling (EDC/HOBt or HATU) 3-Fluoro-2-methoxybenzoic_Acid->Amide_Coupling Amine_R1R2NH Amine (R1R2NH) Amine_R1R2NH->Amide_Coupling Target_Compound This compound Derivative Amide_Coupling->Target_Compound

Caption: Synthetic workflow for this compound derivatives.

Applications in Medicinal Chemistry: Case Studies

While specific drug candidates containing the exact this compound scaffold are not yet prevalent in late-stage clinical trials, numerous examples of closely related isomers and analogs highlight the therapeutic potential of this structural motif.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The benzamide moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The 3-fluoro-2-methoxy substitution pattern can be strategically employed to enhance selectivity and potency. For instance, derivatives of 2-fluoro-6-methoxybenzamide have been explored as potent and selective inhibitors of Activin Receptor-Like Kinases 1 and 2 (ALK1 and ALK2), which are implicated in various diseases including cancer and fibrosis.

G Benzamide_Scaffold This compound Scaffold Hinge Binding Motif Kinase_ATP_Pocket Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Solvent Front Benzamide_Scaffold:f0->Kinase_ATP_Pocket:f0 H-bonds Inhibition Inhibition Benzamide_Scaffold->Inhibition Inhibition->Kinase_ATP_Pocket

Caption: Benzamide scaffold as a kinase hinge binder.

CNS-Active Agents

The physicochemical properties imparted by the 3-fluoro-2-methoxy substitution make this scaffold attractive for the development of CNS-penetrant drugs.[1] For example, analogs of fluorinated benzamides have been investigated as high-affinity ligands for dopamine D2 receptors, which are important targets for antipsychotic medications.[3] Furthermore, related benzamides have been developed as negative allosteric modulators of metabotropic glutamate receptor 7 (mGlu7), a promising target for anxiety disorders.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the amine portion of the this compound scaffold allows for the exploration of SAR and the optimization of biological activity. The following table presents representative data for a series of 2-phenoxybenzamide derivatives with antiplasmodial activity, illustrating how modifications to the benzamide structure can impact potency.

Compound IDR Group (Amine Moiety)PfNF54 IC50 (µM)L-6 Cells IC50 (µM)Selectivity Index (SI)
1 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)aniline0.543>200>368
13 2-((tert-butoxycarbonyl)amino)aniline1.90217.209.043
14 2-aminoaniline21.28129.46.080
19 2-(4-pivaloylpiperazin-1-yl)aniline0.6172185.0299.7
20 2-(4-(tert-butyl)piperazin-1-yl)aniline2.89020.178.770

Data is illustrative of the types of SAR that can be generated and is for a related series of compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties provide a powerful tool for modulating the ADME-Tox profile and biological activity of drug candidates. The synthetic protocols outlined in this guide offer reliable and scalable methods for the preparation of this scaffold and its derivatives, enabling the rapid generation of compound libraries for screening and SAR studies. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Reed, C. W., Yohn, S. E., Washecheck, J. P., Roenfanz, H. F., Quitalig, M. C., Luscombe, V. B., Jenkins, M. T., Rodriguez, A. L., Engers, D. W., Blobaum, A. L., Conn, P. J., Niswender, C. M., & Lindsley, C. W. (2019). Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). Journal of Medicinal Chemistry, 62(3), 1690–1695.
  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Han, C., Chatterjee, A., & Gakenheimer, S. L. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 15(46), 9847–9851.
  • Němec, V., Maier, L., Berger, B. T., Chaikuad, A., Drápela, S., Souček, K., ... & Paruch, K. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry.
  • Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., ... & Singh, P. P. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3, 5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106037.
  • Herforth, C., Schirmeister, T., & Wich, P. R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3254.
  • Ojima, I., Chen, J., Wang, T., & Sun, L. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & medicinal chemistry, 48, 116399.
  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584-2608.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Begnini, M. L., de Leon, A. C. M. P., & da Silva, J. B. P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1145.

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-2-methoxybenzamide in Medicinal Chemistry

This compound is a versatile starting material in medicinal chemistry, offering a unique combination of functional groups that can be strategically manipulated to generate a diverse array of novel compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy and amide functionalities serve as key handles for synthetic transformations, including cyclization and directed ortho-metalation, opening pathways to privileged heterocyclic scaffolds.

Notably, this precursor provides access to quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several quinazolinone-based drugs have been approved for clinical use, highlighting the therapeutic potential of this scaffold.[1][2] This document provides detailed protocols for the synthesis of novel compounds from this compound, with a focus on generating functionalized benzamides and quinazolinone cores, which have shown promise as anticancer agents.[1][3]

Strategic Overview: Synthetic Pathways from this compound

Two primary synthetic strategies will be detailed, leveraging the inherent reactivity of the starting material:

  • Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to the amide directing group. Subsequent reaction with a variety of electrophiles provides a direct route to highly substituted benzamide derivatives.

  • Cyclocondensation to Quinazolinones: Through a multi-step sequence involving reduction of a nitro precursor and subsequent cyclization, the benzamide moiety can be transformed into the valuable quinazolinone scaffold.

These pathways are illustrated in the workflow diagram below:

Synthesis_Pathways start This compound dom Directed ortho-Metalation (DoM) start->dom nitro_analog Nitration to 2-methoxy-3-fluoro-6-nitrobenzamide start->nitro_analog HNO₃/H₂SO₄ functionalized_benzamides Functionalized Benzamides dom->functionalized_benzamides Electrophile (E+) suzuki Suzuki Coupling dom->suzuki Boronic Acid/Ester biaryls Biaryl Compounds suzuki->biaryls reduction Reduction of Nitro Group nitro_analog->reduction Fe/HCl or H₂/Pd-C amino_benzamide 2-Amino-3-fluoro-6-methoxybenzamide reduction->amino_benzamide cyclization Cyclocondensation with Aldehyde/Orthoester amino_benzamide->cyclization quinazolinones 8-Fluoro-7-methoxyquinazolinones cyclization->quinazolinones

Caption: Synthetic strategies from this compound.

Part 1: Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[4] The amide group in an N-substituted this compound can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-4 position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles. For this protocol, we will focus on the N,N-diethyl derivative, which is a common and effective directing group.

Protocol 1.1: Synthesis of N,N-Diethyl-3-fluoro-2-methoxybenzamide

Rationale: The primary amide of the starting material is first converted to a tertiary amide to prevent N-deprotonation by the organolithium base and to enhance its directing group ability.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add iodoethane (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N,N-Diethyl-3-fluoro-2-methoxybenzamide.

Protocol 1.2: Directed ortho-Lithiation and Reaction with an Electrophile (Example: Iodination)

Rationale: The N,N-diethylamide group directs the lithiation to the C-4 position. Trapping with iodine provides a handle for further functionalization, such as Suzuki coupling.

Materials:

  • N,N-Diethyl-3-fluoro-2-methoxybenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N,N-Diethyl-3-fluoro-2-methoxybenzamide (1.0 equiv.) and freshly distilled TMEDA (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 equiv.) dropwise.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.5 equiv.) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N,N-Diethyl-3-fluoro-4-iodo-2-methoxybenzamide.

Data Presentation: Representative Electrophiles and Expected Products

ElectrophileProductExpected Yield Range (%)
Iodine (I₂)N,N-Diethyl-3-fluoro-4-iodo-2-methoxybenzamide75-85
BenzaldehydeN,N-Diethyl-3-fluoro-4-(hydroxy(phenyl)methyl)-2-methoxybenzamide70-80
N,N-Dimethylformamide (DMF)N,N-Diethyl-3-fluoro-4-formyl-2-methoxybenzamide65-75
Phenylboronic acid pinacol ester (for Suzuki coupling of the iodo-product)N,N-Diethyl-3-fluoro-2-methoxy-[1,1'-biphenyl]-4-carboxamide60-70

Part 2: Synthesis of 8-Fluoro-7-methoxyquinazolinones

The synthesis of the quinazolinone scaffold from this compound requires a multi-step approach. A plausible route involves the introduction of a nitro group ortho to the amide, followed by reduction to an amine and subsequent cyclocondensation.

Protocol 2.1: Nitration of this compound

Rationale: Nitration of the aromatic ring is a key step to introduce a nitrogen functionality that can be later reduced to an amine for the cyclization reaction. The directing effects of the substituents will favor nitration at the C-6 position.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • To a stirred mixture of concentrated sulfuric acid at 0 °C, slowly add this compound in portions, maintaining the temperature below 10 °C.

  • Cool the mixture to -5 °C and add fuming nitric acid dropwise, keeping the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 3-Fluoro-2-methoxy-6-nitrobenzamide.

Protocol 2.2: Reduction of 3-Fluoro-2-methoxy-6-nitrobenzamide

Rationale: The nitro group is reduced to an amine, providing the necessary functionality for the subsequent cyclization to form the quinazolinone ring.

Materials:

  • 3-Fluoro-2-methoxy-6-nitrobenzamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a stirred suspension of 3-Fluoro-2-methoxy-6-nitrobenzamide (1.0 equiv.) in a mixture of ethanol and water, add iron powder (5.0 equiv.) and ammonium chloride (1.0 equiv.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 6-Amino-3-fluoro-2-methoxybenzamide, which can be used in the next step without further purification.

Protocol 2.3: Cyclocondensation to form 8-Fluoro-7-methoxyquinazolin-4(3H)-one

Rationale: The 2-aminobenzamide intermediate undergoes cyclocondensation with a one-carbon source, such as triethyl orthoformate, to form the pyrimidine ring of the quinazolinone.

Materials:

  • 6-Amino-3-fluoro-2-methoxybenzamide

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of 6-Amino-3-fluoro-2-methoxybenzamide (1.0 equiv.) and triethyl orthoformate (5.0 equiv.) in acetic anhydride (2.0 equiv.) is heated to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to afford 8-Fluoro-7-methoxyquinazolin-4(3H)-one.

Data Presentation: Representative Quinazolinone Derivatives and their Potential Biological Activities

DerivativeR-group at position 2Potential Biological Activity
Q1 HAnticancer, Anticonvulsant
Q2 PhenylAnticancer, Anti-inflammatory
Q3 4-ChlorophenylAntimicrobial, Anticancer
Q4 2-FurylAntiviral, Anticancer

Visualization of Key Synthetic Transformations

Caption: Workflow for Directed ortho-Metalation.

Quinazolinone_Synthesis cluster_1 Quinazolinone Synthesis Start 3-Fluoro-2-methoxy-6-nitrobenzamide Reduction Fe / NH₄Cl Ethanol/Water, Reflux Start->Reduction Amine 6-Amino-3-fluoro-2-methoxybenzamide Reduction->Amine Cyclization Triethyl orthoformate Acetic Anhydride, Reflux Amine->Cyclization Quinazolinone 8-Fluoro-7-methoxyquinazolin-4(3H)-one Cyclization->Quinazolinone

Caption: Pathway to 8-Fluoro-7-methoxyquinazolinones.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the synthesis of novel, potentially bioactive compounds from the readily available starting material, this compound. The strategic application of directed ortho-metalation and cyclocondensation reactions allows for the generation of diverse libraries of functionalized benzamides and quinazolinones. These compounds can serve as valuable tools for chemical biology and as starting points for drug discovery programs, particularly in the areas of oncology and infectious diseases. Further exploration of the reaction scope with a wider range of electrophiles and cyclization partners is encouraged to fully exploit the synthetic potential of this versatile building block.

References

  • Baran, P. S. (2010). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Saudi Chemical Society, 21(Supplement 1), S320-S329. [Link]

  • Mortier, J. (2016). Directed ortho Metalation. Unblog.fr. [Link]

  • Myers, A. G. Directed ortho Metalation. Andrew G. Myers Research Group. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Pathak, V., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4999. [Link]

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Synthesis of condensed aromatic systems. Chemical Reviews, 90(6), 879-933. [Link]

  • Tiwari, R. K., et al. (2018). Quinazolinones in medicinal chemistry: A brief review on synthetic strategies and pharmacological activities. Synthetic Communications, 48(12), 1369-1395. [Link]

Sources

The Versatility of 3-Fluoro-2-methoxybenzamide: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: January 21, 2026

Shanghai, China – In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-2-methoxybenzamide has emerged as a highly versatile and valuable scaffold, offering multiple reaction sites and functionalities that can be exploited to generate a diverse array of bioactive molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for key synthetic transformations.

Introduction: Unveiling the Potential of a Fluorinated Benzamide

This compound incorporates several key structural features that make it an attractive starting material for organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a common strategy in drug design. The methoxy group and the benzamide moiety are powerful directing groups in electrophilic aromatic substitution and directed ortho-metalation reactions, allowing for precise functionalization of the aromatic ring. Furthermore, the benzamide itself is a common pharmacophore found in numerous approved drugs, including potent enzyme inhibitors.

Key Synthetic Applications and Methodologies

This guide will focus on three principal applications of this compound as a building block: the synthesis of quinazolinone heterocycles, functionalization via directed ortho-lithiation, and carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The ortho-disubstituted pattern of this compound makes it an ideal precursor for the synthesis of fluorinated quinazolinone derivatives. A common strategy involves the condensation of the benzamide with a suitable C1 or N1 synthon.

A transition-metal-free approach for the synthesis of quinazolin-4-ones has been developed utilizing a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization.[1] This methodology highlights the utility of the fluorine atom as a leaving group in nucleophilic aromatic substitution.

Protocol 1: General Procedure for the Synthesis of 6-Fluoro-7-methoxy-quinazolin-4(3H)-ones

This protocol is adapted from established methods for the synthesis of quinazolinones from ortho-fluorobenzamides.[1][2]

Materials:

  • This compound

  • Amide (e.g., formamide, acetamide)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the corresponding amide (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-7-methoxy-quinazolin-4(3H)-one derivative.

Data Presentation: Representative Quinazolinone Derivatives

CompoundR1R2Yield (%)Reference
3aa HPhenyl70[1]
3ab Ho-Tolyl73[1]
3ac Hp-Tolyl75[1]
3ah HThiophen-2-yl55[1]

Note: Yields are based on analogous reactions with ortho-fluorobenzamides.

Visualization: Quinazolinone Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction Sequence cluster_product Product This compound This compound SNAr_Reaction SNAr Reaction This compound->SNAr_Reaction Amide Amide Amide->SNAr_Reaction Cs2CO3 Cs2CO3 Cs2CO3->SNAr_Reaction Base DMSO, 120-140 °C DMSO, 120-140 °C DMSO, 120-140 °C->SNAr_Reaction Solvent & Heat Cyclization Intramolecular Cyclization SNAr_Reaction->Cyclization Quinazolinone_Product 6-Fluoro-7-methoxy- quinazolin-4(3H)-one Cyclization->Quinazolinone_Product

Caption: Workflow for the synthesis of quinazolinone derivatives.

Functionalization via Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. Both the amide and methoxy groups of this compound can act as directing metalating groups (DMGs), facilitating deprotonation at the ortho position. The choice of the lithiating agent and reaction conditions can influence the regioselectivity of this transformation. This allows for the introduction of a wide range of electrophiles at specific positions on the aromatic ring.[3][4]

Protocol 2: General Procedure for Directed Ortho-Lithiation of this compound

This protocol is based on established procedures for the directed lithiation of substituted benzamides.[5][6]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

  • Electrophile (e.g., Iodomethane, N,N-Dimethylformamide, Chlorotrimethylsilane)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the alkyllithium reagent (1.1-1.2 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2-1.5 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time will vary depending on the electrophile).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Directed Ortho-Lithiation Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction Sequence cluster_product Product Substrate This compound Lithiation Directed Ortho-Lithiation Substrate->Lithiation Base n-BuLi or sec-BuLi Base->Lithiation Solvent Anhydrous THF, -78 °C Solvent->Lithiation Electrophile E+ Quench Electrophilic Quench Electrophile->Quench Lithiation->Quench Product Ortho-functionalized This compound Quench->Product

Caption: Workflow for directed ortho-lithiation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. While this compound does not possess a typical halide or triflate leaving group for direct coupling, it can be functionalized, for example, via directed ortho-lithiation followed by quenching with an iodine source, to install a handle for subsequent cross-coupling reactions. Alternatively, if a bromo or iodo-analogue of this compound is available, it can directly participate in Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents. This is a key strategy in the synthesis of biaryl compounds, which are prevalent in many kinase and PARP inhibitors.[7][8]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide Derivative of this compound

This protocol is based on well-established procedures for Suzuki-Miyaura cross-coupling reactions.[9][10]

Materials:

  • Aryl halide derivative of this compound (e.g., 6-bromo-3-fluoro-2-methoxybenzamide)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the aryl halide derivative of this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux[10]
PdCl₂(dppf)K₂CO₃Dioxane/Water80-100[11]
Pd(OAc)₂/SPhosK₃PO₄Dioxane/Water60[9]

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of directing groups and a fluorine substituent provides a versatile platform for the construction of complex and biologically relevant molecules. The protocols outlined in this application note serve as a foundational guide for researchers to explore the full potential of this valuable building block. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will only increase, paving the way for future innovations in drug discovery and development.

References

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Fluoro-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The strategic incorporation of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] The 3-Fluoro-2-methoxybenzamide core, in particular, represents a promising pharmacophore for the development of novel therapeutics. This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound derivative libraries to identify novel modulators of clinically relevant biological targets.

Substituted benzamides have been identified as potent inhibitors of several key enzyme families implicated in oncology and neurodegenerative diseases. These include Poly (ADP-ribose) Polymerases (PARPs), Histone Deacetylases (HDACs), and Sirtuins (SIRTs).[1] Furthermore, fluorinated benzamide analogs have demonstrated potent activity as allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[5] This application note will detail protocols for screening this compound derivatives against PARP1 and SIRT2, providing a robust framework for hit identification and validation.

Part 1: Screening for PARP1 Inhibitors

Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1-HPF1 Complex DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) Chains PARP1->PAR catalyzes synthesis of Apoptosis Apoptosis (in HR-deficient cells) PARP1->Apoptosis inhibition leads to DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Cell_Survival Cell Survival DDR_Proteins->Cell_Survival leads to Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in the DNA damage response.

Experimental Protocol: Fluorescence Polarization (FP) Assay for PARP1 Inhibition

This assay measures the binding of a fluorescently labeled NAD+ analog to PARP1. Inhibition of PARP1 by a small molecule prevents this binding, resulting in a decrease in the fluorescence polarization signal.

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 activator)

  • Fluorescently labeled NAD+ analog

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100

  • This compound derivative library (10 mM stock in 100% DMSO)

  • Positive control: Olaparib (known PARP inhibitor)

  • Negative control: 100% DMSO

  • 384-well, black, low-volume assay plates

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of the this compound derivatives, positive control, and negative control into the appropriate wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme and Activator Preparation:

    • Prepare a solution of PARP1 and Histone H1 in assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of the enzyme/activator solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the fluorescently labeled NAD+ analog in assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of the substrate solution to all wells to initiate the reaction.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Value
Plate Format 384-well
Assay Volume 10 µL
Compound Conc. 10-point, 3-fold serial dilution
Enzyme Conc. 1 nM
Substrate Conc. 50 nM
Incubation Time 60 minutes
Detection Mode Fluorescence Polarization

Part 2: Screening for SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. It has been implicated in various cellular processes, including cell cycle regulation and microtubule dynamics. Dysregulation of SIRT2 activity is linked to neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1]

Signaling Pathway: SIRT2-Mediated Deacetylation of α-tubulin

SIRT2_Pathway Acetylated_Tubulin Acetylated α-tubulin SIRT2 SIRT2 Acetylated_Tubulin->SIRT2 Deacetylated_Tubulin Deacetylated α-tubulin SIRT2->Deacetylated_Tubulin deacetylates Microtubule_Dynamics Altered Microtubule Dynamics Deacetylated_Tubulin->Microtubule_Dynamics Cellular_Processes Impact on Cellular Processes (e.g., cell cycle, autophagy) Microtubule_Dynamics->Cellular_Processes Inhibitor This compound Derivative Inhibitor->SIRT2 inhibits

Caption: SIRT2-mediated deacetylation of α-tubulin.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SIRT2 Inhibition

This is a "mix-and-read" assay that measures the deacetylation of a biotinylated peptide substrate by SIRT2. The signal is generated by the binding of a europium cryptate-labeled anti-acetyl antibody and an XL665-labeled streptavidin. Inhibition of SIRT2 disrupts this binding, leading to a decrease in the HTRF signal.

Materials and Reagents:

  • Recombinant human SIRT2 enzyme

  • Biotinylated acetylated peptide substrate

  • NAD+

  • HTRF detection reagents: Europium cryptate-labeled anti-acetyl antibody and XL665-labeled streptavidin

  • Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20

  • This compound derivative library (10 mM stock in 100% DMSO)

  • Positive control: AGK2 (known SIRT2 inhibitor)

  • Negative control: 100% DMSO

  • 384-well, white, low-volume assay plates

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of the this compound derivatives, positive control, and negative control into the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of SIRT2, biotinylated peptide substrate, and NAD+ in assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of this solution into each well.

    • Incubate for 30 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare a solution of the HTRF detection reagents in the detection buffer provided by the manufacturer.

    • Dispense 5 µL of the detection reagent solution to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

  • Calculate the percent inhibition based on the HTRF ratio for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Parameter Value
Plate Format 384-well
Assay Volume 10 µL
Compound Conc. 10-point, 3-fold serial dilution
Enzyme Conc. 2 nM
Substrate Conc. 100 nM
Incubation Time 60 minutes
Detection Mode HTRF

Part 3: Hit Confirmation and Secondary Assays

Initial hits from the primary screens should be subjected to a series of confirmation and secondary assays to eliminate false positives and further characterize their activity.

Hit Confirmation Workflow

Hit_Confirmation_Workflow Primary_Screen Primary HTS (e.g., FP for PARP1, HTRF for SIRT2) Hit_Identification Hit Identification (Potency and Efficacy Cutoffs) Primary_Screen->Hit_Identification Dose_Response Confirmatory Dose-Response (Fresh Compound) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., biochemical assay with different detection) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target engagement and functional readout) Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (Against related targets) Cell_Based_Assay->Selectivity_Profiling Validated_Hit Validated Hit Selectivity_Profiling->Validated_Hit

Caption: Workflow for hit confirmation and validation.

Protocol: Cell-Based Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. It measures the thermal stabilization of the target protein upon ligand binding.

Materials and Reagents:

  • Cancer cell line expressing the target of interest (e.g., HeLa for PARP1, U-2 OS for SIRT2)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Confirmed hit compounds

  • DMSO

  • Antibodies for the target protein for Western blotting or ELISA

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of the hit compound or DMSO for 2 hours.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions and heat them at a range of temperatures for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate the soluble and precipitated fractions by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.

Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

  • Determine the melting temperature (Tm) for each condition.

  • A shift in Tm in the presence of the compound indicates target engagement.

Conclusion

The protocols outlined in this application note provide a comprehensive and robust framework for the high-throughput screening of this compound derivative libraries. By targeting clinically relevant enzymes such as PARP1 and SIRT2, this screening cascade is designed to identify novel lead compounds with therapeutic potential in oncology, neurodegeneration, and infectious diseases. Rigorous hit validation, including orthogonal and cell-based assays, is crucial for advancing promising candidates into the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Benzamide, N-benzoyl-N-(phenylmethyl)- in High-Throughput Screening. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 2-(Phenylamino)Benzamide Libraries. BenchChem.
  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2023). PMC. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzamide.
  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identific
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. (2023). Iris Unimore.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). NIH.
  • BLD Pharm. (n.d.). 874830-59-8|this compound.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methoxybenzaldehyde.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-FLUOROPHENYL)-3-METHOXYBENZAMIDE AldrichCPR.
  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (n.d.). PMC. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzamide.
  • FLUOROALKYLTHIOLATION OF MEDICINAL TARGETS AND BIOLOGICAL RELEVANT COMPOUNDS | Request PDF. (n.d.).
  • Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). MDPI. [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzylamine hydrochloride.
  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • Molecular mechanism of action of fluoride on bone cells. (n.d.). PubMed. [Link]

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Application Note: A Robust and Scalable Synthesis of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the scale-up synthesis of 3-Fluoro-2-methoxybenzamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol detailed herein is designed for robustness, scalability, and economic viability, moving from gram-scale laboratory synthesis to kilogram-scale production. We will elucidate a two-step synthetic pathway commencing with the readily available 3-Fluoro-2-methoxybenzoic acid. The core of this process involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate, followed by amidation. This application note emphasizes the critical process parameters, safety protocols, and analytical validation required to ensure a high-yield, high-purity, and reproducible manufacturing process.

Strategic Overview: Rationale for the Synthetic Pathway

The industrial synthesis of amide-containing molecules necessitates a careful balance between reaction efficiency, cost of goods, operational simplicity, and safety. While numerous amide coupling reagents like HATU or EDC are highly effective at the bench scale, their high cost and poor atom economy render them unsuitable for large-scale manufacturing.[1][2]

For the synthesis of this compound, we have selected a classical yet highly effective two-step approach:

  • Acid Chloride Formation: The parent carboxylic acid, 3-Fluoro-2-methoxybenzoic acid, is activated by converting it to 3-Fluoro-2-methoxybenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale. Its primary advantages are its low cost and the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed, simplifying the reaction work-up.[1]

  • Amidation: The resulting acid chloride is a potent electrophile that reacts readily with an ammonia source to form the desired amide. The use of aqueous ammonium hydroxide is a practical and cost-effective method for this step.

This pathway is not only economically sound but also highly reliable, consistently delivering high yields of the target compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 3-Fluoro-2-methoxybenzoic Acid B 3-Fluoro-2-methoxybenzoyl Chloride A->B  Step 1: SOCl₂ (Activation)   C This compound B->C  Step 2: NH₄OH (Amidation)  

Caption: Overall synthetic pathway for this compound.

Experimental Protocols: From Kilogram-Scale Synthesis to Final Purification

This section details the step-by-step protocols for the synthesis, isolation, and purification of this compound.

Part A: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride (Intermediate)

Causality: The conversion to the acid chloride is the critical activation step. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, SO₂, and HCl. Using a slight excess of thionyl chloride ensures the complete conversion of the starting material.

Materials & Equipment:

  • Glass-lined reactor (100 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet connected to a scrubber system.

  • 3-Fluoro-2-methoxybenzoic acid (CAS: 106428-05-1)[3][4]

  • Thionyl chloride (SOCl₂) (CAS: 7719-09-7)

  • Toluene

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. The scrubber system should be charged with a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging Reagents: Charge the reactor with 3-Fluoro-2-methoxybenzoic acid (5.0 kg, 29.4 mol) and toluene (25 L).

  • Thionyl Chloride Addition: Begin agitation and slowly add thionyl chloride (3.0 L, 41.2 mol, 1.4 equiv) to the slurry over 30-45 minutes. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 70-75 °C. Maintain this temperature for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis showing <1% of starting material remaining). Vigorous gas evolution will be observed initially.

  • Solvent and Reagent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Apply a vacuum to the reactor and distill off the excess thionyl chloride and toluene. The resulting crude 3-Fluoro-2-methoxybenzoyl chloride is a light-yellow oil and is used directly in the next step without further purification.

Part B: Synthesis of this compound (Final Product)

Causality: The amidation reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nitrogen atom of ammonia. This reaction is typically fast and highly exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.

Materials & Equipment:

  • Glass-lined reactor (200 L) with mechanical stirrer, temperature probe, and addition funnel.

  • Crude 3-Fluoro-2-methoxybenzoyl chloride from Part A.

  • Ammonium hydroxide (28-30% aqueous solution).

  • Dichloromethane (DCM).

  • Filtration and drying equipment (Nutsche filter-dryer or centrifuge).

Protocol:

  • Ammonia Solution: Charge the 200 L reactor with ammonium hydroxide solution (50 L) and cool it to 0-5 °C using a chiller.

  • Acid Chloride Preparation: Dissolve the crude 3-Fluoro-2-methoxybenzoyl chloride in DCM (20 L) in a separate vessel.

  • Amidation Reaction: Slowly add the acid chloride solution to the cold, vigorously stirred ammonium hydroxide solution over 1.5-2 hours. Crucially, maintain the internal temperature of the reactor below 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. A thick white precipitate of the product will form.

  • Product Isolation: Filter the slurry to collect the solid product. Wash the filter cake thoroughly with deionized water (3 x 15 L) until the washings are neutral (pH ~7) to remove any ammonium salts.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved. This yields the crude this compound.

Part C: Purification by Recrystallization

Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a hot solvent system in which it is highly soluble, while impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out, leaving the impurities behind in the solution. Studies on related benzamides show that alcoholic or aqueous solvent systems are often effective.[5][6]

Protocol:

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for this compound.

  • Dissolution: Transfer the crude this compound to a clean reactor and add ethanol (approx. 8 L per kg of crude product). Heat the mixture to 70-75 °C with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.

  • Crystallization: Slowly add deionized water (approx. 4 L per kg of crude product) to the hot solution until a slight turbidity persists. Re-heat to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling to 0-5 °C for 4-6 hours to maximize crystal formation.

  • Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water (2:1) mixture, and dry under vacuum at 50-60 °C to yield the final, high-purity this compound.

Process Workflow and Data Summary

Workflow cluster_prep Step 1: Acid Chloride Formation cluster_synthesis Step 2: Amidation cluster_purification Step 3: Purification A1 Charge Reactor: 3-Fluoro-2-methoxybenzoic Acid + Toluene A2 Add Thionyl Chloride (SOCl₂) A1->A2 A3 Heat to 70-75 °C (4-6h) A2->A3 A4 Vacuum Distillation (Remove excess SOCl₂/Toluene) A3->A4 B2 Add Acid Chloride in DCM (Keep Temp < 15 °C) A4->B2 Crude Acid Chloride B1 Cool NH₄OH to 0-5 °C B1->B2 B3 Stir and Warm to RT (1-2h) B2->B3 B4 Filter and Wash with Water B3->B4 C1 Dissolve Crude in Hot EtOH B4->C1 Crude Amide C2 Add H₂O and Cool Slowly C1->C2 C3 Filter Purified Crystals C2->C3 C4 Vacuum Dry at 50-60 °C C3->C4 Final High-Purity Product C4->Final Final Product

Caption: Detailed experimental workflow for the scale-up synthesis.

Table 1: Summary of a Typical Kilogram-Scale Batch

ParameterValueNotes
Starting Material 3-Fluoro-2-methoxybenzoic acid5.0 kg
Final Product This compound4.5 kg
Overall Yield ~91%Based on the starting carboxylic acid
Purity (by HPLC) >99.5%After recrystallization
Melting Point 114-116 °CLiterature m.p. 114 °C[3]
Appearance White to off-white crystalline solidConforms to standard

Critical Safety and Handling Considerations

Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic, corrosive, and causes severe burns to skin and eyes.[7] Inhalation can be fatal.[8] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[9]

    • Handling: Must be handled in a closed system or under an efficient fume hood.[10] Full personal protective equipment (PPE) is mandatory, including a face shield, chemical-resistant apron, and gloves (butyl rubber or Viton are recommended).[7][8] An appropriate respirator should be available for emergency situations.[9]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[10] Containers must be kept tightly sealed.[7]

  • Ammonium Hydroxide (NH₄OH):

    • Hazards: Concentrated solutions are corrosive and can cause burns. Vapors are irritating to the respiratory system.[11]

    • Handling: The amidation reaction is highly exothermic. Efficient reactor cooling and slow, controlled addition of the acid chloride are essential to prevent a runaway reaction. Work in a well-ventilated area and wear appropriate PPE.[11]

  • Waste Disposal:

    • The acidic aqueous waste from the amidation work-up and the caustic solution from the scrubber must be neutralized before disposal. All chemical waste must be handled and disposed of in accordance with local and national regulations.

Analytical Methods for Quality Control

To ensure the final product meets the required specifications, a suite of analytical techniques should be employed for characterization and purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying any residual starting material or byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile/water is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product.

    • ¹H NMR: Expected signals for aromatic protons, the methoxy group (-OCH₃), and the amide protons (-CONH₂).

    • ¹³C NMR: Shows distinct signals for all carbon atoms in the molecule.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) should show the molecular ion peak [M+H]⁺ at m/z 170.06.

  • Melting Point: A sharp and consistent melting point is a good indicator of high purity.

References

  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Various Authors. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich.
  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

  • Study.com. Ammonia Synthesis | Overview, Process & Reaction.
  • Lanxess. Product Safety Assessment: Thionyl chloride.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Molbase. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]

  • Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • Professor Dave Explains. (2025). The Haber-Bosch Process: Industrial Ammonia Synthesis. [Link]

  • Indian Academy of Sciences. Haber Process for Ammonia Synthesis. [Link]

  • The Essential Chemical Industry. Ammonia. [Link]

  • Asian Journal of Chemistry. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [Link]

  • OSTI.GOV. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • National Institutes of Health. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • International Union of Crystallography. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. [Link]

  • National Institutes of Health. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid.

Sources

Optimized Recrystallization Protocol for High-Purity 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-validated guide for the purification of 3-Fluoro-2-methoxybenzamide via recrystallization. As a key precursor in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is of paramount importance. This application note moves beyond a simple recitation of steps to explain the fundamental principles behind solvent selection and procedural choices, ensuring a robust and reproducible method. We present a detailed experimental protocol, methods for final product characterization, a troubleshooting guide, and the necessary safety considerations for handling these materials.

Strategic Importance: The Imperative for Purity

This compound is a critical intermediate in medicinal chemistry and drug development. The structural integrity and purity of this building block directly impact the efficacy, safety, and yield of the final API. Impurities, even at trace levels, can propagate through a synthetic route, leading to undesired side products, complex purification challenges downstream, and potential alterations in the biological activity or toxicity profile of the target molecule.

Recrystallization is a powerful, scalable, and cost-effective technique for purifying solid organic compounds. The method hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-designed recrystallization protocol not only removes impurities but also affords a product with a uniform crystalline structure, which can improve handling, stability, and dissolution properties.

The Cornerstone of Recrystallization: A Rationale-Driven Approach to Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent. An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific thermodynamic relationship with both the target molecule and its impurities.

Core Principles for Solvent Selection:

  • High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the this compound near the solvent's boiling point. This ensures that the compound is fully in the solution phase, allowing for the separation from any insoluble impurities.

  • Low Solvation Power at Reduced Temperatures: The compound of interest should be sparingly soluble in the same solvent at low temperatures (e.g., 0–5 °C). This differential is the driving force for crystallization and is essential for maximizing product recovery.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor after cooling) or completely insoluble in the hot solvent (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should have a boiling point low enough to be easily removed from the final crystalline product under vacuum or gentle heating.

Solvent System Evaluation for this compound

The molecular structure of this compound, featuring a polar amide group capable of hydrogen bonding and an aromatic ring, suggests that polar solvents would be effective. For amides, recrystallization is often the method of choice for purification.[1] Literature on related benzamide derivatives frequently points to the use of alcohols or alcohol-water mixtures as effective recrystallization solvents.[2][3]

Solvent/SystemRationale & Predicted BehaviorSuitability
Ethanol A polar protic solvent that can engage in hydrogen bonding with the amide functionality. It is expected to dissolve the compound when hot and allow for precipitation upon cooling.[1][2][3]High
Isopropanol Similar to ethanol but slightly less polar. It can offer a different solubility curve that may be advantageous for separating specific impurities.High
Acetonitrile A polar aprotic solvent known to be effective for recrystallizing amides.[1]Medium (Higher cost and toxicity than ethanol)
Water A highly polar protic solvent. Due to the significant organic character of the molecule, solubility is expected to be low, making it an excellent anti-solvent in a co-solvent system.[3]High (as an anti-solvent)
Ethanol/Water This co-solvent system is highly tunable. The compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to decrease solubility and induce crystallization. This system is highly effective for many benzamides.[3]Optimal

Based on this analysis, an Ethanol/Water co-solvent system is selected as the optimal choice for developing a robust and scalable protocol.

Detailed Experimental Protocol

This protocol is optimized for the purification of this compound from typical synthesis-related impurities.

Required Materials & Equipment
  • Crude this compound

  • Ethanol (reagent grade, 95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (at least two of appropriate size)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Hotplate with stirring capability

  • Stemless or short-stem funnel

  • Fluted filter paper (for hot filtration)

  • Buchner funnel and vacuum flask

  • Filter paper (to fit Buchner funnel)

  • Ice-water bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution of the Crude Solid: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, begin by adding 5-10 mL of ethanol. Place the flask on a hotplate and heat to a gentle boil while stirring. Continue to add small portions of ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the recovery yield.[1]

  • Decolorization/Hot Filtration (if necessary): If the hot solution is colored or contains insoluble particulate matter, this step is required. Add a small amount (1-2% w/w) of activated charcoal to the boiling solution and swirl for a few minutes. To remove the charcoal and other solids, perform a hot filtration by pouring the solution through a pre-heated funnel containing fluted filter paper into a second, clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.

  • Inducing Crystallization with an Anti-Solvent: While the ethanolic solution is still hot, add deionized water dropwise while stirring. Continue adding water until a persistent slight turbidity (cloudiness) is observed. This indicates the solution has reached its saturation point.

  • Re-homogenization: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. Causality: This step ensures that crystallization begins from a perfectly saturated, homogenous solution, which promotes the growth of well-formed, pure crystals rather than an amorphous precipitate.

  • Crystal Growth (Cooling): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Recovery: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to an hour. Causality: The solubility of the product decreases significantly at lower temperatures, leading to a more complete precipitation from the solution and thus a higher recovery yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystal cake with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v). Causality: Washing with a small volume of ice-cold solvent removes the impurity-laden mother liquor adhering to the crystal surfaces without significantly re-dissolving the purified product.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 40-50 °C) or, preferably, in a vacuum desiccator at room temperature to avoid any potential thermal degradation.

Visual Representation of the Workflow

Recrystallization_Protocol A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Add Water (Anti-Solvent) Until Persistent Turbidity B->C D 4. Add Hot Ethanol To Re-clarify Solution C->D Fine-tuning saturation E 5. Slow Cooling to RT Promotes Pure Crystal Growth D->E F 6. Ice Bath Cooling Maximizes Yield E->F G 7. Vacuum Filtration & Washing Isolate Crystals, Remove Mother Liquor F->G H 8. Drying Remove Residual Solvent G->H I High-Purity this compound H->I

Caption: Workflow for the optimized recrystallization of this compound.

Validation: Characterization of the Final Product

The success of the purification must be validated through analytical testing. The following methods are recommended to confirm the purity and identity of the recrystallized material.

Analytical TechniqueParameter AssessedExpected Result for High-Purity Sample
Melting Point Analysis Purity and IdentityA sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities cause melting point depression and broadening.
HPLC/UPLC Purity QuantificationA single major peak with a purity value ≥ 99.5% by area normalization. Absence of peaks corresponding to starting materials or by-products.
¹H and ¹⁹F NMR Spectroscopy Structural Confirmation & PurityA spectrum consistent with the structure of this compound. Absence of signals from impurities or residual solvents.
FTIR Spectroscopy Functional Group IdentityPresence of characteristic absorption bands for N-H stretch, C=O stretch (Amide I), and C-F/C-O bonds.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; solution is not supersaturated.Re-heat the solution and boil off a portion of the solvent. Allow to cool again. If crystals still do not form, try scratching the inner wall of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
"Oiling Out" The solution is too supersaturated, or the boiling point of the solvent is higher than the compound's melting point.Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (ethanol) to decrease the saturation level and allow the solution to cool more slowly.
Very Low Recovery/Yield Compound has significant solubility in the cold solvent; too much solvent was used for washing the crystals.Ensure the solution is cooled in the ice bath for a sufficient amount of time. Use a minimal volume of ice-cold solvent for the wash step. The mother liquor can be concentrated and a second crop of crystals can be collected, though they may be of lower purity.

Safety & Handling

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Ethanol is a flammable solvent. Ensure no open flames or spark sources are present near the hotplate.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to beginning work.

References

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • Ali, S. et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(6), 11346-11364. [Link]

  • Gavezzotti, A. et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(4), 2416-2425. [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • American Chemical Society. Safety in Academic Chemistry Laboratories, 8th Edition. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 3-Fluoro-2-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for high-purity compounds in drug development, this document details robust methodologies for both preparative flash chromatography and analytical to semi-preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable, field-proven experimental steps. Emphasis is placed on the rationale behind methodological choices, potential challenges, and troubleshooting strategies to ensure the reproducible attainment of high-purity this compound.

Introduction: The Imperative for Purity

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, robust and efficient purification is a non-negotiable aspect of its preparation.

The synthesis of this compound, typically achieved through the amidation of 3-fluoro-2-methoxybenzoic acid or its corresponding acyl chloride, can introduce a range of process-related impurities. These often include:

  • Unreacted Starting Materials: Residual 3-fluoro-2-methoxybenzoic acid or the amine source.

  • Coupling Reagent Byproducts: For instance, if carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, the corresponding urea byproducts (dicyclohexylurea - DCU, or ethyl-dimethylaminopropylurea - EDU) are common impurities[1][2].

  • Side-Reaction Products: Potential products arising from side reactions involving the functional groups of the starting materials or intermediates.

This guide will focus on chromatographic techniques, which offer high resolving power for the separation of structurally similar compounds.

Understanding the Analyte: Physicochemical Properties of this compound

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem
Molecular Weight 169.15 g/mol PubChem
XLogP3 1.1PubChem
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Soluble in polar organic solvents like methanol, acetonitrile, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.General chemical principles

The XLogP3 value of 1.1 suggests that this compound is a moderately polar compound. This polarity is a key determinant in the selection of the appropriate chromatographic system.

Purification Strategy: A Two-Pronged Approach

A typical purification workflow for a synthesized compound like this compound involves a preliminary bulk purification step followed by a high-resolution polishing step if required.

PurificationWorkflow Crude Crude Synthetic Mixture Flash Preparative Flash Chromatography (Bulk Purification) Crude->Flash Purity_Check1 Purity Assessment (TLC/HPLC) Flash->Purity_Check1 Pure_Product High-Purity Product (>95%) Purity_Check1->Pure_Product Purity Meets Specification HPLC_Purification Semi-Preparative HPLC (High-Resolution Polishing) Purity_Check1->HPLC_Purification Further Purification Required Purity_Check2 Final Purity Analysis (HPLC) HPLC_Purification->Purity_Check2 Final_Product Ultra-Pure Product (>99%) Purity_Check2->Final_Product

Caption: A typical purification workflow for this compound.

Preparative Flash Chromatography: The Workhorse of Bulk Purification

Flash chromatography is the primary technique for the rapid and efficient purification of multi-gram quantities of organic compounds[3]. Given the moderate polarity of this compound, normal-phase chromatography on silica gel is the recommended approach.

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. Separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later. Less polar compounds have a weaker interaction and elute earlier.

Method Development: The Role of Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for developing a flash chromatography method. It allows for the rapid screening of various solvent systems to achieve optimal separation.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product and impurities. The ideal Rf for the target compound in flash chromatography is between 0.2 and 0.4.

Recommended Solvent Systems to Screen:

  • Hexane/Ethyl Acetate mixtures (e.g., 70:30, 50:50, 30:70 v/v)

  • Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10 v/v)

For polar compounds that exhibit poor mobility, the use of a more aggressive solvent system may be necessary[4][5].

Detailed Protocol for Flash Chromatography

Materials:

  • Silica gel (40-63 µm particle size)

  • Glass chromatography column

  • Crude this compound

  • Selected eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes

  • Air pressure source (for flash chromatography)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds that are not readily soluble in the mobile phase, a "dry loading" technique is recommended. This involves adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column[6][7].

  • Elution: Begin elution with the chosen solvent system. Apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.

  • Fraction Collection: Collect fractions of appropriate volume. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

High-Performance Liquid Chromatography (HPLC): For High-Purity Applications

For applications demanding higher purity (>99%), reversed-phase HPLC (RP-HPLC) is the method of choice. It offers superior resolution and is also an excellent analytical tool for assessing the final purity of the product.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar mixture, typically water and an organic solvent like acetonitrile or methanol[8]. Separation is based on hydrophobic interactions; more non-polar (hydrophobic) compounds are retained longer on the column, while more polar compounds elute earlier.

Method Development for RP-HPLC

Initial Conditions:

  • Column: A C18 column is a good starting point for moderately polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape for polar and ionizable compounds by suppressing the ionization of silanol groups on the stationary phase[9].

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm).

Optimization:

The gradient slope, flow rate, and column temperature can be adjusted to optimize the separation of the target compound from its impurities.

Protocol for Analytical RP-HPLC

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Purified this compound sample.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Injection and Data Analysis: Inject the sample and analyze the resulting chromatogram for purity, assessing the peak area of the main component relative to any impurities.

Scaling to Semi-Preparative HPLC

The analytical method can be scaled up to a semi-preparative scale for further purification if needed. This involves using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

Troubleshooting Common Purification Issues

IssuePotential CauseTroubleshooting Strategy
Poor Separation in Flash Chromatography Inappropriate solvent system.Re-evaluate the solvent system using TLC to achieve an optimal Rf value (0.2-0.4) for the target compound.
Peak Tailing in HPLC Secondary interactions with residual silanol groups on the stationary phase.Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid or TFA). Consider using a column with advanced end-capping.
Compound Instability on Silica Gel Acidic nature of silica gel causing decomposition of sensitive compounds.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%)[5]. Alternatively, use a less acidic stationary phase like alumina.
Low Recovery from the Column Compound is too strongly adsorbed or has poor solubility in the mobile phase.For flash chromatography, increase the polarity of the eluent. For HPLC, ensure the sample is fully dissolved in the injection solvent.

Conclusion

The successful purification of this compound is a critical step in its utilization for pharmaceutical research and development. This guide has provided a detailed, two-stage chromatographic approach, beginning with bulk purification via normal-phase flash chromatography and proceeding to high-resolution polishing and analysis using reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and systematically developing the chromatographic methods, researchers can confidently and reproducibly obtain this compound of high purity, thereby ensuring the integrity of their subsequent research.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • LCGC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-2-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this important intermediate. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common side reactions, and provide validated strategies to optimize your synthetic outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically originates from one of two common precursors: 3-Fluoro-2-methoxybenzoic acid or 3-Fluoro-2-methoxybenzaldehyde. The choice of starting material dictates the subsequent reaction steps and the potential side reactions that may arise.

Caption: Common synthetic pathways to this compound.

G A1 3-Fluoro-2-methoxybenzoic Acid A2 Acyl Chloride (e.g., SOCl₂, (COCl)₂) A1->A2 Activation A3 Ammonia Source (NH₄OH, NH₃ gas) A2->A3 Product This compound A3->Product B1 3-Fluoro-2-methoxybenzaldehyde B2 Oxidation to Carboxylic Acid (e.g., KMnO₄, H₂O₂) B1->B2 B2->A1 Leads to Route A G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide This compound H3O H₃O⁺, Δ Amide->H3O OH ⁻OH, H₂O, Δ Amide->OH Acid 3-Fluoro-2-methoxybenzoic Acid H3O->Acid OH->Acid

Preventative Measures:

  • Neutralize Carefully: During the workup, ensure that any acidic or basic washes are performed quickly and at low temperatures. Neutralize the reaction mixture to a pH of ~7 before extraction.

  • Avoid Harsh Chromatography Conditions: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can cause on-column hydrolysis, especially with more sensitive substrates. Consider using deactivated (neutral) silica or pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Recrystallization: If possible, purify the final product by recrystallization from a suitable solvent system to avoid prolonged exposure to acidic or basic environments.

Question 3: My yield is very low, and I've identified an amine byproduct, 3-fluoro-2-methoxyaniline. Where could this be coming from?

Answer: The formation of 3-fluoro-2-methoxyaniline, an amine with one less carbon atom than the starting amide, is the hallmark of a Hofmann rearrangement . [1]This reaction occurs when a primary amide is treated with a halogen (like bromine or chlorine) in the presence of a strong base (like sodium hydroxide). [2] Causality & Troubleshooting Strategy:

  • Mechanism: The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide. [1][3]

Caption: Hofmann rearrangement side reaction pathway.

G Amide This compound NBromo N-Bromoamide Amide->NBromo Br₂, NaOH Isocyanate Isocyanate Intermediate NBromo->Isocyanate Rearrangement Amine 3-Fluoro-2-methoxyaniline Isocyanate->Amine H₂O, Hydrolysis

Preventative Measures:

  • Reagent Purity: Ensure that none of your reagents are contaminated with halogens or hypohalites (e.g., bleach, sodium hypochlorite). This is a common issue with older or improperly stored bottles of sodium hydroxide.

  • Avoid Oxidizing Conditions: The Hofmann rearrangement is fundamentally an oxidative process. [2]Avoid adding any unnecessary oxidizing agents to your reaction mixture.

  • Review Upstream Chemistry: If your synthesis involves upstream steps using reagents like N-bromosuccinimide (NBS) or other halogenating agents, ensure that they are completely removed before the amidation step. Carryover of these reagents can initiate the rearrangement under basic conditions.

Section 3: Impurity Profile

A proactive approach to synthesis involves anticipating potential impurities. The table below summarizes common side products, their origin, and expected mass.

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
3-Fluoro-2-methoxybenzoic AcidC₈H₇FO₃170.14Incomplete reaction; Product hydrolysis [4]
3-Fluoro-2-methoxyanilineC₇H₈FNO141.14Hofmann rearrangement of the product amide [1]
2-Hydroxy-3-fluorobenzamideC₇H₆FNO₂155.13Demethylation of the methoxy group by strong acid (e.g., HBr) or Lewis acids.
2-MethoxybenzamideC₈H₉NO₂151.16Starting material impurity (e.g., from defluorination during a preceding cross-coupling step). [5]

Section 4: References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bunnett, J. F., & Lever, O. W. (1977). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Pace, V., & Hoyos, P. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1159-1162. ACS Publications. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Debnath, P. (2019). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 23(22), 2402-2435. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

Sources

3-Fluoro-2-methoxybenzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-methoxybenzamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.

Product Overview and Key Properties

This compound is a fluorinated aromatic compound belonging to the benzamide class of molecules. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to modulate physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1][2] Benzamides are foundational structures in a wide array of pharmaceuticals and bioactive materials.[3] Understanding the specific characteristics of this compound is paramount for its successful application.

Below is a summary of its key properties based on available safety and technical data.

PropertyValueSource
CAS Number 874830-59-8[4]
Molecular Formula C₈H₈FNO₂[5]
Molecular Weight 169.15 g/mol [5]
Appearance White to off-white solid/crystals[6]
Melting Point 153 - 155 °C
Chemical Stability Stable under standard ambient conditions (room temperature).
Sensitivities Hygroscopic, Air and Light Sensitive.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Storage & Stability

Q1: What are the optimal long-term storage conditions for this compound? A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. The Safety Data Sheet (SDS) specifies that it is hygroscopic, as well as air and light sensitive. Therefore, the most critical action is to store it under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation from moisture and atmospheric oxygen.[7] Storing in a light-resistant vial (e.g., amber glass) is also highly recommended.

Q2: Can I store the solid compound in a standard laboratory freezer (-20°C)? A2: Yes, storage at -20°C is a common and recommended practice for enhancing the long-term stability of sensitive organic compounds. However, it is crucial to ensure the container is exceptionally well-sealed to prevent moisture condensation upon removal from the freezer. Always allow the container to warm to room temperature completely before opening to avoid water absorption by the hygroscopic solid.

Q3: What are the visible signs of compound degradation? A3: The primary signs of degradation include a change in physical appearance, such as discoloration from a white solid to yellow or brown, or a change in texture (e.g., clumping due to moisture absorption). Chemically, degradation would be indicated by a broadened or depressed melting point range and the appearance of new peaks in analytical tests like HPLC or LC-MS.

Q4: How should I prepare a stock solution for long-term storage? A4: Prepare stock solutions using high-purity, anhydrous solvents (e.g., DMSO, DMF). After dissolving the compound, purge the headspace of the vial with inert gas before sealing. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Handling & Safety

Q5: Is this compound classified as a hazardous substance? A5: According to the Sigma-Aldrich Safety Data Sheet, this specific compound is not classified as a hazardous substance or mixture under GHS regulations. However, this does not mean it is devoid of risk.

Q6: What personal protective equipment (PPE) should I use when handling this compound? A6: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] If you are handling the powder and there is a risk of generating dust, respiratory protection (e.g., an N95 dust mask or a respirator) is necessary. All handling of the solid should ideally be done in a chemical fume hood or a glove box.

Q7: What are the potential hazardous decomposition products? A7: While the compound itself is stable under normal conditions, thermal decomposition can lead to the release of hazardous and irritating gases.[7] For fluorinated organic compounds, these can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[7][9] Therefore, avoid exposing the compound to excessive heat or fire.

Experimental Use

Q8: What solvents can I use to dissolve this compound? A8: While specific solubility data is not widely published, benzamides are typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like methanol or ethanol. For aqueous buffers, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Always perform a small-scale solubility test first.

Q9: My experimental results are inconsistent. Could the compound be the issue? A9: Yes, inconsistent results are a classic sign of compound instability or impurity. If you suspect this, you should immediately perform a quality control check. This involves analyzing your current sample by HPLC, LC-MS, or NMR and comparing the results to the certificate of analysis provided by the supplier or to data from a freshly opened container of the compound. (See Troubleshooting Guide below).

Troubleshooting Guide

Unexpected results can be frustrating. This guide provides a logical workflow to diagnose and resolve common issues.

Troubleshooting_Workflow start Inconsistent or Unexpected Experimental Results check_compound Is the compound's integrity suspect? start->check_compound check_protocol Is the experimental protocol sound? check_compound->check_protocol No purity_check Action: Perform Purity Analysis (HPLC, LC-MS) check_compound->purity_check Yes review_params Review Protocol Parameters: - Concentrations - Incubation times - Reagent stability - Instrument calibration check_protocol->review_params Yes degraded Compound is Degraded (New peaks, changed retention time) purity_check->degraded Analysis Shows Impurities pure Compound is Pure purity_check->pure Analysis Confirms Purity resolve_degraded Solution: 1. Discard old stock. 2. Use a fresh, unopened sample. 3. Review storage/handling procedures. degraded->resolve_degraded pure->check_protocol external_issue Conclusion: Issue is likely external to the compound. Investigate other experimental variables. review_params->external_issue

Caption: Troubleshooting decision tree for inconsistent experimental results.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Storage

This protocol ensures the long-term integrity of the compound upon receipt and during use.

Materials:

  • Sealed container of this compound

  • Laboratory balance

  • Spatula

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Desiccator cabinet

  • -20°C Freezer

Procedure:

  • Initial Receipt: Upon receipt, inspect the container seal for any damage. Do not use if the seal is broken.

  • Equilibration: If the compound was shipped cold, place the unopened container in a desiccator at room temperature for at least 2-3 hours to prevent water condensation.

  • Aliquoting (Recommended): To avoid repeated exposure of the bulk material, it is best to aliquot the powder into smaller, single-use vials.

    • Perform this step in a low-humidity environment, such as a glove box or a chemical fume hood with a steady flow of inert gas.

    • Weigh the desired amount of powder into pre-labeled amber vials.

    • Gently flush the headspace of each vial with inert gas for 10-15 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage:

    • Long-Term: Place the sealed aliquots in a secondary container and store at -20°C.

    • Short-Term (Working Aliquot): Store one aliquot in a desiccator at room temperature for daily use.

  • In-Use: When accessing the working aliquot, minimize the time the vial is open to the atmosphere.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to check for degradation. Method optimization may be required.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Sample of this compound

  • Anhydrous DMSO

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute this stock solution to a working concentration of ~20 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 210-400 nm; monitor at ~254 nm or the compound's λmax.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 10% B

      • 19-25 min: Re-equilibrate at 10% B

  • Analysis:

    • Run a blank (diluent) injection first, followed by your sample.

    • Assess the resulting chromatogram. A pure, stable sample should show a single major peak. The presence of multiple new peaks, especially those at earlier retention times (indicating more polar species), is a strong indicator of degradation. Compare the peak area percentage to the original certificate of analysis.

References

  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Source: [Link]

  • Ghaffari, A. D., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Source: [Link]

  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. Source: [Link]

  • ResearchGate. Fluorination in the synthetic pathway of fluorinated benzamides. Source: [Link]

  • Winking, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Source: [Link]

  • PubChem, Compound Summary for 3-Fluoro-5-formyl-2-methoxybenzamide. Source: [Link]

  • PubChem, Compound Summary for 3-Fluoro-2-methoxybenzoic acid. Source: [Link]

  • PubChem, Compound Summary for 3-Fluoro-4-methoxybenzamide. Source: [Link]

  • Google Patents, US8076515B2.
  • ResearchGate, Degradation of fluorobenzene and its central metabolites. Source: [Link]

  • PubMed, Degradation of fluorobenzene and its central metabolites. Source: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Source: [Link]

  • PubChem, Compound Summary for 3-Fluoro-5-hydroxy-2-methoxybenzaldehyde. Source: [Link]

  • PubChem, Compound Summary for 3-Fluoro-4-methoxy-5-methylbenzamide. Source: [Link]

Sources

Optimizing reaction conditions for 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the synthesis of 3-Fluoro-2-methoxybenzamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Core Synthesis Pathway: From Carboxylic Acid to Amide

The most reliable and scalable synthesis of this compound begins with its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. The process is a classic two-step, one-pot procedure involving the formation of a highly reactive acid chloride intermediate, followed by amidation.

Experimental Protocol: Optimized Synthesis of this compound

Step 1: Acid Chloride Formation

  • To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-Fluoro-2-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq), which also serves as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux (approximately 75-80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical and should be performed thoroughly to prevent side reactions in the next step. The crude 3-Fluoro-2-methoxybenzoyl chloride is a light yellow oil and is used immediately without further purification.

Step 2: Amidation

  • Cool the flask containing the crude acid chloride in an ice bath (0-5 °C).

  • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (approx. 5-10 eq) to the cooled acid chloride with vigorous stirring. This reaction is highly exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or toluene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Area: Low or No Product Yield

Q1: My final yield is significantly lower than expected. What are the primary causes?

This is a common issue that can typically be traced to one of three areas: incomplete formation of the acid chloride intermediate, premature degradation of the intermediate, or mechanical losses during workup.

  • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride is the critical activation step. If this step is incomplete, the unreacted carboxylic acid will not proceed to the amide.

    • Solution: Ensure your thionyl chloride is fresh and has been stored under anhydrous conditions. A common catalyst for this reaction is DMF, which can significantly increase the reaction rate.[1] Also, confirm the reaction has gone to completion by observing the cessation of gas evolution before removing the excess SOCl₂.

  • Hydrolysis of the Acid Chloride: 3-Fluoro-2-methoxybenzoyl chloride is highly reactive and moisture-sensitive. Any exposure to water will rapidly hydrolyze it back to the starting carboxylic acid.

    • Solution: Use oven-dried glassware and ensure all reagents and solvents are anhydrous for the first step. The workup must be performed efficiently, and the crude acid chloride should be used immediately in the next step.

  • Losses During Workup and Purification: The product may have some solubility in the mother liquor, or material can be lost during recrystallization.

    • Solution: When filtering the product, ensure the wash solvent (water) is cold to minimize product loss. If recrystallizing, carefully optimize the solvent system and cooling procedure to maximize crystal recovery.

Q2: I've followed the protocol, but my reaction seems to stall at the acid chloride formation stage. How can I drive it to completion?

  • Reagent Stoichiometry and Quality: Thionyl chloride is often used in excess to act as both reagent and solvent.[2] Using at least 2-3 equivalents is recommended. The quality is paramount; older bottles of SOCl₂ can decompose, reducing their effectiveness.

  • Reaction Temperature and Time: While the reaction is typically run at reflux, ensure your heating mantle and condenser are functioning correctly to maintain this condition. Extend the reflux time if necessary, monitoring the gas evolution as an indicator of reaction progress.

  • Catalysis: The addition of a catalytic amount of DMF can form a Vilsmeier intermediate, which is a more potent acylating agent, thereby accelerating the conversion.[1]

Problem Area: Product Purity Issues

Q3: My final product is contaminated with unreacted 3-Fluoro-2-methoxybenzoic acid. What went wrong?

The presence of starting material in your final product is a clear indication of an incomplete reaction, pointing directly to issues in the acid chloride formation step.

  • Root Cause Analysis: As detailed in Q1 and Q2, this is due to either insufficient or inactive thionyl chloride, insufficient reaction time/temperature, or hydrolysis of the acid chloride intermediate before it could react with ammonia.

  • Purification Strategy: While optimizing the reaction is the best solution, you can remove the acidic starting material from your final product. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt, while the neutral amide product remains in the organic layer. Follow with a water wash and brine, then dry and evaporate the organic solvent.

Q4: My characterization (NMR/IR) suggests the presence of a nitrile impurity (C≡N). How did this form and how can I prevent it?

The formation of a nitrile from a primary amide is a known side reaction, particularly when using dehydrating agents like thionyl chloride.[3][4]

  • Mechanism of Formation: If excess thionyl chloride is not completely removed before the addition of ammonia, the residual SOCl₂ can dehydrate the newly formed primary amide to 3-Fluoro-2-methoxynitrile under harsh conditions (e.g., elevated temperature).[4]

  • Prevention: The most critical step to prevent this is the thorough removal of excess thionyl chloride under reduced pressure after the first step is complete.[2] Additionally, the amidation step should be performed at a low temperature (0-5 °C) to minimize the rate of any potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for converting the carboxylic acid to the acid chloride with thionyl chloride?

The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated. Subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a proton result in the formation of the acid chloride.[1] This process converts the poor leaving group (-OH) of the carboxylic acid into a very good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by ammonia in the next step.

Q2: Are there alternative, milder reagents for the amide coupling step?

Yes, while the thionyl chloride method is robust and cost-effective for large-scale synthesis, other coupling agents can form the amide bond directly from the carboxylic acid without isolating an acid chloride. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, especially in peptide synthesis.[5] These reagents activate the carboxylic acid, allowing for direct reaction with an amine at room temperature, often resulting in high yields.[5] However, they are more expensive and generate urea byproducts that must be removed.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress. The starting carboxylic acid is significantly more polar than the final amide product. You can easily track the disappearance of the starting material spot and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key signals for this compound would include aromatic protons, a singlet for the methoxy (-OCH₃) group, and two broad singlets for the amide (-NH₂) protons. ¹⁹F NMR can also be used to confirm the fluorine substitution.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see a strong C=O (carbonyl) stretch for the amide around 1650-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

Q4: What are the critical safety precautions when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.

  • It reacts violently with water, releasing toxic gases (SO₂ and HCl).[1] Always use dry equipment and reagents.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene are recommended), safety goggles, and a lab coat.

  • Have a quenching agent, such as sodium bicarbonate solution, readily available for any spills. The reaction itself should have a gas outlet connected to a scrubber containing a base (like NaOH solution) to neutralize the toxic gases produced.

Data Summary & Visualizations

Table 1: Optimization of Reaction Parameters
ParameterStandard ConditionOptimization GoalRecommended ChangeRationale
SOCl₂ Stoichiometry 2-3 equivalentsEnsure complete conversionUse 3 equivalents of fresh SOCl₂Drives the equilibrium towards the acid chloride product.
Catalyst None / DMFIncrease reaction rateAdd 1-2 drops of DMFForms a more reactive Vilsmeier intermediate.[1]
Step 1 Temperature Reflux (~80 °C)Ensure completionMaintain steady reflux for 2-3 hoursProvides sufficient activation energy for the reaction.
Step 2 Temperature 0-10 °CMinimize side reactionsMaintain temperature < 5 °C during NH₄OH additionThe amidation is highly exothermic; low temperature controls the reaction rate and prevents nitrile formation.
Purification Water washImprove purityRecrystallize from Ethanol/WaterRemoves trace impurities, yielding a highly pure crystalline product.
Diagrams

SynthesisWorkflow Start 3-Fluoro-2-methoxybenzoic Acid Step1 Acid Chloride Formation Start->Step1 Intermediate 3-Fluoro-2-methoxybenzoyl Chloride (Crude Intermediate) Step1->Intermediate  Reagents:  - SOCl₂ (excess)  - DMF (cat.)  Conditions:  - Reflux, 1-3h Step2 Amidation Intermediate->Step2 Product This compound Step2->Product  Reagent:  - Conc. NH₄OH (aq)  Conditions:  - 0-5 °C, then RT Purify Purification (Recrystallization) Product->Purify Final Pure Product Purify->Final

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Start Low Product Yield Check_SM Is Starting Material (Acid) Present in Crude Product? Start->Check_SM Action_Hydrolysis Root Cause: Intermediate Hydrolysis or Incomplete Activation Check_SM->Action_Hydrolysis  Yes Check_Workup Root Cause: Mechanical Loss During Workup/Purification Check_SM->Check_Workup  No Solution_Anhydrous Solution: - Use oven-dried glassware - Use fresh, anhydrous SOCl₂ - Increase SOCl₂ stoichiometry - Add catalytic DMF Action_Hydrolysis->Solution_Anhydrous Solution_Workup Solution: - Cool filtrate before washing - Optimize recrystallization solvent - Minimize transfer steps Check_Workup->Solution_Workup

Caption: Decision tree for troubleshooting low yield issues.

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Khattab, S. N., et al. (2016). One‐Pot Synthesis of Amide, Dipeptide, Ester and Hydroxamate Using Oxyma and Thionyl Chloride (SOCl₂). ResearchGate. Available at: [Link]

  • Reddit. (2023). Carboxylic acid and amine = amide? r/Mcat. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. Available at: [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. Available at: [Link]

Sources

Byproduct identification in 3-Fluoro-2-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-2-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important building block. Here, we move beyond simple protocols to explore the chemical rationale behind potential issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Core Synthesis Pathway: Amide Formation

The most common and direct route to this compound involves the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an ammonia source. The diagram below illustrates a common two-step, one-pot approach via an acyl chloride intermediate.

Synthesis_Pathway start 3-Fluoro-2-methoxybenzoic Acid intermediate 3-Fluoro-2-methoxybenzoyl Chloride (in situ) start->intermediate  Activation   product This compound intermediate->product  Amination   reagent1 SOCl₂ or (COCl)₂ reagent1->start reagent2 Aqueous NH₃ or NH₄OH reagent2->intermediate

Caption: General synthesis route for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific, practical problems encountered during synthesis. Each question is followed by a detailed analysis of the potential cause, the underlying chemistry, and robust protocols for verification and resolution.

Q1: My final reaction mixture shows a major peak in the LC-MS at M+H⁺ = 323.2. This is much higher than my product's expected mass (169.15 g/mol ). What is this impurity?

Potential Cause: Formation of a symmetric anhydride.

Chemical Rationale: This byproduct, 3-Fluoro-2-methoxybenzoic anhydride, arises when the activated carboxylic acid intermediate (e.g., the acyl chloride) reacts with a molecule of unreacted 3-Fluoro-2-methoxybenzoic acid or its carboxylate salt. This is particularly common if the activating agent is added too quickly or if there is insufficient nucleophile (ammonia) present during the initial stages of the reaction.

Troubleshooting and Verification:

  • Mass Confirmation: The molecular weight of the anhydride is 322.25 g/mol . The observed M+H⁺ of 323.2 is consistent with this structure.

  • Reaction Condition Review:

    • Slow Reagent Addition: Ensure the activating agent (e.g., thionyl chloride) is added dropwise at a reduced temperature (e.g., 0 °C) to the solution of the carboxylic acid. This minimizes the concentration of the highly reactive intermediate at any given time, favoring the subsequent reaction with ammonia over side reactions.

    • Stoichiometry: Verify that at least a stoichiometric equivalent of the activating agent is used. An excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Proposed Solution:

    • Add the in situ formed acyl chloride solution to a cold, concentrated solution of aqueous ammonia. This ensures the activated species immediately encounters a large excess of the desired nucleophile, maximizing the formation of the amide.

Q2: I used a carbodiimide coupling agent (DCC or EDC) and now have a persistent, high-molecular-weight impurity that is difficult to remove by chromatography. What is it?

Potential Cause: Formation of an N-acylurea byproduct.

Chemical Rationale: Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1] While this intermediate is supposed to react with the amine, it can undergo an intramolecular rearrangement (an O- to N-acyl migration) to form a stable N-acylurea. This side reaction is irreversible and creates a byproduct that is often greasy and chromatographically challenging.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction A Carboxylic Acid + DCC B O-Acylisourea (Active Intermediate) A->B Activation D Desired Amide + DCU B->D Nucleophilic Attack E N-Acylurea (Byproduct) B->E Rearrangement (slow, irreversible) C Amine (NH₃) C->B

Caption: Competing pathways in DCC-mediated amide synthesis.

Troubleshooting and Verification:

  • Mass Confirmation:

    • For DCC: The N-acylurea will have a mass equal to [Mass of 3-Fluoro-2-methoxybenzoic acid] + [Mass of DCC] = 170.14 + 206.33 = 376.47 g/mol .

    • For EDC: The corresponding byproduct will have a mass of 170.14 + 155.24 = 325.38 g/mol .

  • ¹H NMR Analysis: The byproduct will contain signals corresponding to both the 3-fluoro-2-methoxyphenyl moiety and the alkyl groups of the carbodiimide (e.g., complex multiplets for the cyclohexyl groups of DCC).

  • Proposed Solutions:

    • Additive Inclusion: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards rearrangement but still highly reactive towards amines. This intercepts the problematic intermediate and funnels it towards the desired product.

    • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement pathway.[1]

    • Alternative Reagents: Consider using phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents, which are often less prone to this specific side reaction.

Q3: My mass spectrum shows an impurity peak at M+H⁺ = 156.1, which is 14 Da less than my product's M+H⁺. What happened?

Potential Cause: Demethylation of the 2-methoxy group.

Chemical Rationale: The methyl ether on the aromatic ring can be susceptible to cleavage under certain conditions, particularly with strong acids like HBr or HCl, often at elevated temperatures. This results in the formation of 3-Fluoro-2-hydroxybenzamide. The mass difference of 14 Da corresponds to the loss of a methylene group (CH₂), which is a classic indicator of demethylation (loss of CH₃) versus a proton (H).

Troubleshooting and Verification:

  • Review Workup/Purification: Did your experimental procedure involve heating in the presence of a strong protic or Lewis acid? For example, using concentrated HCl to wash an organic layer or adjusting pH at elevated temperatures can sometimes cause this. Some reagents used in related syntheses, like hydrobromic acid, are explicitly used for demethylation.[2][3]

  • ¹H NMR Analysis:

    • Look for the disappearance of the characteristic singlet for the methoxy group (-OCH₃), typically around 3.9-4.1 ppm.

    • Look for the appearance of a new, broad singlet corresponding to a phenolic hydroxyl group (-OH), which may be anywhere from 5 to 10 ppm and will be exchangeable with D₂O.

  • Proposed Solution:

    • Use milder conditions for your workup. Wash with dilute acids (e.g., 1 M HCl) at room temperature or below.

    • If purification requires acidic conditions, consider alternative methods like chromatography on silica gel with a neutral solvent system.

Summary of Potential Byproducts

For quick reference, the table below summarizes the key byproducts discussed.

Byproduct NameMolecular Weight ( g/mol )Mass Difference (Δm/z from Product)Key Analytical Signature
3-Fluoro-2-methoxybenzoic Acid 170.14+1 (as acid vs. amide)Carboxylic acid proton in ¹H NMR (~10-13 ppm); MS matches starting material.
3-Fluoro-2-methoxybenzoic Anhydride 322.25+153.1M+H⁺ ≈ 323.2. IR shows two C=O stretches (~1810 & 1750 cm⁻¹).
N-acylurea (from DCC) 376.47+207.3M+H⁺ ≈ 377.5. ¹H NMR shows signals for both the aromatic moiety and cyclohexyl groups.
3-Fluoro-2-hydroxybenzamide 155.12-14.0M+H⁺ ≈ 156.1. ¹H NMR lacks -OCH₃ signal, shows new phenolic -OH signal.

Analytical Verification Protocols

Protocol 1: LC-MS Analysis for Byproduct Screening
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to approximately 1 mg/mL.

  • Chromatography: Use a reverse-phase C18 column. A typical gradient might be from 95% Water (0.1% Formic Acid) / 5% Acetonitrile (0.1% Formic Acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning a mass range from m/z 100 to 500.

  • Data Analysis: Extract the ion chromatograms for the expected masses of the product (170.1 for M+H⁺) and the potential byproducts listed in the table above.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the crude or purified material in a deuterated solvent such as CDCl₃ or DMSO-d₆. Add a drop of D₂O to a separate sample to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Product: Look for aromatic signals (multiplets, ~6.8-7.8 ppm), a singlet for the amide protons (-CONH₂) (~5.5-8.0 ppm, broad), and a sharp singlet for the methoxy group (-OCH₃) (~3.9-4.1 ppm).

    • Starting Acid: The amide protons will be absent, replaced by a very broad carboxylic acid proton signal (>10 ppm).

    • N-acylurea: Complex aliphatic signals will be present in the 1.0-4.0 ppm region in addition to the aromatic signals.

    • Demethylated Product: The methoxy singlet at ~4.0 ppm will be absent, and a new, D₂O-exchangeable phenolic proton will appear.

By understanding the likely side reactions and employing these targeted analytical techniques, you can efficiently diagnose issues in your synthesis of this compound and develop robust solutions to improve yield and purity.

References

  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of Benzamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Benzamide Bioactivity

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its versatility lies in the ability to modify its structure, particularly through substitution on the aromatic ring. The precise placement of a functional group, defining its ortho-, meta-, or para-isomeric form, can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of key benzamide isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

This document moves beyond a simple listing of facts to explain the "why" behind the observed differences in isomer bioactivity, grounding the discussion in established principles of medicinal chemistry and providing detailed experimental protocols for validation.

The Influence of Isomerism on Physicochemical Properties: A Foundation for Biological Action

The spatial arrangement of substituents in benzamide isomers directly impacts their physical and chemical characteristics, which in turn governs their pharmacokinetic and pharmacodynamic profiles. Key properties such as melting point, solubility, and electronic distribution are significantly influenced by the intramolecular forces and crystal lattice packing, which differ between ortho, meta, and para isomers.

For instance, in nitrobenzamide isomers, the para-isomer exhibits a considerably higher melting point than its ortho and meta counterparts. This is attributed to its higher degree of symmetry, which allows for more efficient packing within the crystal lattice.[1] These seemingly subtle differences in physicochemical properties can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its biological availability and efficacy.

Comparative Biological Activities: A Tale of Three Isomers

The true impact of isomerism is most evident when comparing the distinct biological activities of ortho-, meta-, and para-substituted benzamides. Here, we delve into specific examples to illustrate this crucial structure-activity relationship.

Hydroxybenzamide Isomers: From Anti-inflammatory to Potential Anticancer and Antioxidant Activities

The position of the hydroxyl group on the benzamide ring leads to distinct pharmacological profiles for 2-hydroxybenzamide (salicylamide), 3-hydroxybenzamide, and 4-hydroxybenzamide.

  • Ortho-Hydroxybenzamide (Salicylamide): A Cyclooxygenase (COX) Inhibitor The ortho-isomer, salicylamide, is a known non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] By blocking COX-1 and COX-2, salicylamide reduces the production of prostaglandins, key mediators of pain, fever, and inflammation.[3]

  • Meta-Hydroxybenzamide: A Potential PARP Inhibitor Scaffold While less studied, the biological activity of 3-hydroxybenzamide can be inferred from its close analog, 3-aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies.[3]

  • Para-Hydroxybenzamide: A Building Block for Potent Enzyme Inhibitors The para-isomer is a component of balanol, a natural product known to be a potent inhibitor of protein kinase C (PKC).[3] This highlights the potential of the 4-hydroxybenzamide scaffold in the design of targeted enzyme inhibitors.

Table 1: Comparative Biological Activities of Hydroxybenzamide Isomers [3]

IsomerCommon NamePrimary Biological ActivityMechanism of Action
Ortho SalicylamideAnti-inflammatory, AnalgesicInhibition of COX enzymes
Meta -Potential AnticancerAnalog of PARP inhibitor
Para -Enzyme InhibitionComponent of PKC inhibitor
Aminobenzamide Isomers: A Spectrum of Activity from DNA Repair Inhibition to Sodium Channel Blockade

Similar to their hydroxylated counterparts, aminobenzamide isomers exhibit a remarkable divergence in their biological activities based on the position of the amino group.

  • Meta-Aminobenzamide: A Classic PARP Inhibitor 3-Aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] By inhibiting PARP, 3-aminobenzamide can potentiate the cytotoxicity of DNA-damaging agents, a principle widely exploited in cancer therapy.[4]

  • Para-Aminobenzamide: The Foundation for an Antiarrhythmic Drug 4-Aminobenzamide forms the core structure of procainamide, a Class IA antiarrhythmic agent.[2] Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing conduction velocity and prolonging the refractory period of the heart muscle.[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these isomers is crucial for elucidating their mechanisms of action and for designing further experiments.

COX Inhibition by Ortho-Hydroxybenzamide (Salicylamide)

Salicylamide's anti-inflammatory effects stem from its ability to inhibit the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Salicylamide ortho-Hydroxybenzamide (Salicylamide) Salicylamide->COX_Enzymes inhibits

Caption: Inhibition of the COX pathway by ortho-hydroxybenzamide.

PARP Inhibition by Meta-Aminobenzamide

3-Aminobenzamide's role in cancer therapy is linked to its inhibition of the PARP enzyme, which is activated by DNA damage. By blocking PARP-mediated DNA repair, this compound can induce synthetic lethality in cancer cells with compromised DNA repair mechanisms.

PARP_Inhibition DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Apoptosis Apoptosis PARP_Activation->Apoptosis leads to (when inhibited) Cell_Survival Cell Survival DNA_Repair->Cell_Survival m_Aminobenzamide meta-Aminobenzamide m_Aminobenzamide->PARP_Activation inhibits

Caption: PARP inhibition by meta-aminobenzamide leading to apoptosis.

Experimental Protocols: A Guide to In Vitro Validation

To facilitate further research and validation of the biological activities of benzamide isomers, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is essential for determining the cytotoxic effects of benzamide isomers on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of benzamide isomers.

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, SW480 for colon cancer)[5]

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Benzamide isomers (ortho, meta, para) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide isomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Benzamide Isomers incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This general protocol can be adapted to assess the inhibitory activity of benzamide isomers against specific enzymes like COX or PARP.

Objective: To determine the IC50 of benzamide isomers against a target enzyme.

Materials:

  • Purified target enzyme (e.g., recombinant human COX-2 or PARP-1)

  • Substrate specific to the enzyme

  • Benzamide isomers

  • Assay buffer

  • Detection reagents

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the benzamide isomers in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and the benzamide isomer dilutions. Include a control with the enzyme and buffer only (100% activity) and a blank with buffer only.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction and measure the signal (e.g., absorbance, fluorescence, or luminescence) corresponding to product formation or substrate consumption.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration relative to the control and determine the IC50 value.

Enzyme_Inhibition_Assay start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Set up Assay in 96-well Plate prepare_reagents->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation detect_signal Detect Signal incubation->detect_signal calculate_ic50 Calculate IC50 Values detect_signal->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion: The Power of Positional Isomerism in Drug Design

The comparative analysis of benzamide isomers unequivocally demonstrates that the positional arrangement of substituents is a critical determinant of biological activity. From the anti-inflammatory action of ortho-hydroxybenzamide to the PARP inhibitory potential of meta-aminobenzamide and the sodium channel blocking of para-aminobenzamide derivatives, these simple structural modifications lead to profoundly different pharmacological outcomes.

This guide serves as a foundational resource for researchers in the field, providing not only a comparative overview of isomer bioactivity but also the experimental framework necessary for further investigation. A thorough understanding of the structure-activity relationships of benzamide isomers is paramount for the rational design of more potent, selective, and safer therapeutic agents.

References

  • (SAGE Publications Inc.) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Available from: [Link]

  • StatPearls Publishing. Procainamide. Available from: [Link]

  • Frontiers in Pharmacology. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Available from: [Link]

  • PubMed. A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds. Available from: [Link]

  • PubMed. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Fluoro-2-methoxybenzamide and a selection of structurally related compounds: 2-methoxybenzamide, 3-fluorobenzamide, and the parent compound, benzamide. This analysis is designed for researchers, scientists, and professionals in drug development to understand the influence of substituent effects on the spectral characteristics of these molecules. By systematically removing the fluoro and methoxy groups, we can deconstruct their individual and combined impact on the electronic and vibrational properties of the benzamide scaffold.

The insights derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for structural elucidation, purity assessment, and understanding the physicochemical properties that govern molecular interactions in a biological context.

Introduction to the Analyzed Compounds

The compounds chosen for this guide allow for a systematic evaluation of substituent effects on the benzamide core.

  • This compound: The primary compound of interest, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group. Their ortho and meta positions relative to the amide group create a unique electronic environment.

  • 2-methoxybenzamide: This analog allows for the isolation of the electronic and steric effects of the methoxy group at the ortho position.

  • 3-fluorobenzamide: This compound enables the study of the influence of the electron-withdrawing fluorine atom at the meta position.

  • Benzamide: The unsubstituted parent molecule serves as a fundamental baseline for comparing the spectral shifts and changes induced by the substituents.

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy, the following standard protocols for spectroscopic analysis are recommended. These methodologies are designed to be self-validating and are grounded in established analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.[1]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to achieve high-resolution spectra.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for detailed spectral analysis.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to approximately -2 to 12 ppm.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A wider spectral width, typically 0 to 200 ppm, is required.

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl3/DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum (16-64 scans) instrument->h1_acq c13_acq Acquire ¹³C Spectrum (proton decoupled) instrument->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process integrate Integration & Peak Picking process->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.[1]

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) before scanning the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

FT-IR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_choice Method? kbr Mix with KBr & Press Pellet prep_choice->kbr KBr atr Place on ATR Crystal prep_choice->atr ATR instrument FT-IR Spectrometer kbr->instrument atr->instrument background Collect Background Spectrum sample_scan Scan Sample (4000-400 cm⁻¹) background->sample_scan process Background Subtraction & Data Conversion sample_scan->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions and conjugated systems.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use a cuvette containing the pure solvent as a reference.

    • The resulting spectrum is a plot of absorbance versus wavelength.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected related compounds.

Note: The spectroscopic data for this compound is predicted based on standard computational models and spectral databases due to the limited availability of published experimental data. All other data are from experimental sources.

¹H NMR Data (Chemical Shifts in ppm)
CompoundAromatic Protons (ppm)-OCH₃ (ppm)-NH₂ (ppm)
This compound ~7.1-7.8 (m)~3.9 (s)~5.5-6.0 (br s)
2-methoxybenzamide 6.9-8.2 (m)3.9 (s)5.6, 7.8 (br s)
3-fluorobenzamide 7.2-7.8 (m)-5.5, 7.8 (br s)
Benzamide 7.4-7.5 (m, 3H), 7.8 (d, 2H)-7.5, 8.1 (br s)
¹³C NMR Data (Chemical Shifts in ppm)
CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₃ (ppm)
This compound ~168~115-160~62
2-methoxybenzamide 169.1111.9, 121.2, 125.7, 132.1, 132.8, 157.656.1
3-fluorobenzamide 168.3115.1 (d), 119.8 (d), 124.0, 130.5 (d), 136.2, 162.8 (d)-
Benzamide 169.9127.5, 128.5, 131.6, 134.3-
FT-IR Data (Key Vibrational Frequencies in cm⁻¹)
CompoundN-H StretchC=O StretchC-O Stretch (Aromatic Ether)C-F Stretch
This compound ~3400, ~3200~1660~1250~1100
2-methoxybenzamide 3420, 317016501245-
3-fluorobenzamide 3390, 31801665-1120
Benzamide 3415, 32001660--
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 169.06152, 125, 96, 77
2-methoxybenzamide 151.06135, 107, 92, 77
3-fluorobenzamide 139.04123, 95, 75
Benzamide 121.05105, 77

Analysis and Interpretation of Spectra

NMR Spectroscopy Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the protons and carbons in each molecule.

  • Effect of the Methoxy Group: In 2-methoxybenzamide, the -OCH₃ group at the ortho position is electron-donating through resonance, which generally shields the aromatic protons, causing them to appear at slightly lower chemical shifts compared to benzamide. The methoxy protons themselves appear as a sharp singlet around 3.9 ppm.

  • Effect of the Fluorine Atom: The fluorine atom in 3-fluorobenzamide is strongly electronegative, leading to a deshielding effect on the adjacent aromatic protons and carbons. This is evident in the downfield shift of the aromatic signals. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom, and those in its vicinity, will show coupling (splitting) with the ¹⁹F nucleus, which is a characteristic feature.

  • Combined Effects in this compound: The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom in this compound results in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The methoxy group's shielding effect and the fluorine's deshielding effect will influence the chemical shifts of the aromatic protons depending on their proximity to these substituents.

FT-IR Spectroscopy Analysis

The FT-IR spectra are particularly useful for identifying the key functional groups.

  • Amide Bands: All four compounds exhibit the characteristic absorptions for a primary amide. The two bands in the 3400-3100 cm⁻¹ region correspond to the asymmetric and symmetric N-H stretching vibrations. The strong absorption band around 1660 cm⁻¹ is due to the C=O stretching vibration (Amide I band).[2]

  • C-O and C-F Stretches: The presence of the methoxy group in this compound and 2-methoxybenzamide is confirmed by a strong C-O stretching band around 1250 cm⁻¹. The C-F stretch in this compound and 3-fluorobenzamide is typically observed in the 1100-1120 cm⁻¹ region.

Mass Spectrometry Analysis

The mass spectra provide the molecular weight and fragmentation patterns, which are unique for each compound.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of each compound.

  • Fragmentation Patterns: The fragmentation of benzamides often involves the loss of the -NH₂ group (M-16) and the cleavage of the bond between the carbonyl group and the aromatic ring. For the substituted benzamides, the fragmentation will also involve the loss of the substituents or fragments containing them, providing further structural information.

UV-Vis Spectroscopy Analysis

The UV-Vis spectra reveal information about the electronic transitions within the molecules.

  • Benzamide: Benzamide typically shows a strong absorption band around 225 nm, corresponding to a π → π* transition of the aromatic ring, and a weaker band around 270 nm, which is attributed to the n → π* transition of the carbonyl group.

  • Substituent Effects: The presence of the methoxy and fluoro groups will cause shifts in these absorption maxima. The electron-donating methoxy group is expected to cause a bathochromic shift (to longer wavelengths), while the effect of the fluorine atom is generally smaller. In this compound, the combined electronic effects of both substituents will determine the final position of the absorption bands.

Conclusion

The spectroscopic analysis of this compound in comparison to its structurally related analogs provides a clear demonstration of how substituents influence the spectral properties of a molecule. The electron-donating methoxy group and the electron-withdrawing fluorine atom each impart distinct and predictable changes in the NMR, IR, and UV-Vis spectra. This comparative approach is invaluable for the structural confirmation of newly synthesized compounds and for predicting the spectroscopic features of other substituted benzamides. The data and protocols presented in this guide serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved from [Link].

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A Comparative Guide to the Structural Validation of Synthesized 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and pharmaceutical development, the unequivocal structural confirmation of a synthesized molecule is a foundational pillar of scientific rigor. For novel compounds like 3-Fluoro-2-methoxybenzamide, a molecule with potential applications in drug discovery, precise structural validation is not merely a procedural step but a critical determinant of a research program's success. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this compound. It is designed to offer field-proven insights, moving beyond a simple recitation of methods to explain the causality behind experimental choices.

The Analytical Triad: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively characterize a new chemical entity.[1][2] A robust validation strategy relies on the convergence of data from multiple, independent methods. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms a powerful triad for elucidating molecular structures.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.[4]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound.[1][4]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.[5]

The synergy between these techniques provides a self-validating system for structural confirmation.[6]

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation Provided for this compoundStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Provides detailed information on the aromatic substitution pattern and the methoxy group.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbon atoms and their chemical environment.Confirms the presence of all eight carbon atoms in the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMR Presence and chemical environment of the fluorine atom.Highly sensitive and provides a distinct signal for the fluorine atom, confirming its presence.Does not provide information about the rest of the molecule.
Mass Spec. Precise molecular weight and elemental formula (C₈H₈FNO₂).High sensitivity and accuracy, confirming the molecular formula.[1]Does not provide information on connectivity or isomerism.
IR Spec. Presence of key functional groups: N-H (amide), C=O (amide), C-O (methoxy), and C-F bonds.Quick and easy method to confirm the presence of essential functional groups.[5]Provides limited information on the overall molecular structure.

Experimental Protocols and Data Interpretation

A logical workflow is essential for efficient and accurate structural validation.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation synthesis Synthesized This compound ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms->nmr ir->nmr confirmation Structure Confirmed nmr->confirmation Connectivity & Isomerism

Caption: Workflow for the structural validation of this compound.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

  • Acquire the mass spectrum in positive ion mode.

Expected Data & Interpretation: The high-resolution mass spectrum should display a prominent peak for the protonated molecule, [M+H]⁺.

ParameterExpected Value
Molecular Formula C₈H₈FNO₂
Exact Mass 169.0539
[M+H]⁺ (observed) ~170.0612

The observed mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

Protocol:

  • Place a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Expected Data & Interpretation: The IR spectrum will provide evidence for the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amide N-HStretch3400-3200 (two bands for -NH₂)
Aromatic C-HStretch3100-3000
Amide C=OStretch~1680-1650
Aromatic C=CStretch~1600 and ~1475
C-O (methoxy)Stretch~1250
C-FStretch~1200

The presence of these characteristic absorption bands provides strong evidence for the benzamide, methoxy, and fluoro functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

Expected Data & Interpretation:

¹H NMR: The proton NMR will show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The splitting patterns of the aromatic protons are crucial for confirming the 1,2,3-substitution pattern.

¹³C NMR: The carbon NMR spectrum should show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, carbonyl, and methoxy carbons.

¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum will definitively confirm the presence of the fluorine atom.

Addressing Potential Isomeric Impurities

A common challenge in the synthesis of substituted benzene derivatives is the formation of isomeric impurities. For this compound, potential isomers could include 2-Fluoro-3-methoxybenzamide, 4-Fluoro-2-methoxybenzamide, and others. The combination of spectroscopic techniques is essential for distinguishing the desired product from these potential impurities. For instance, the coupling patterns in the ¹H NMR spectrum are highly sensitive to the relative positions of the substituents on the aromatic ring.[7]

Conclusion

The structural validation of a synthesized compound like this compound is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. By employing a synergistic approach that combines Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments, researchers can achieve an unambiguous confirmation of the molecular structure. This level of analytical rigor is indispensable for ensuring the integrity of scientific research and advancing the development of new therapeutic agents.

References

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A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, achieving target selectivity is a paramount challenge. The 3-Fluoro-2-methoxybenzamide scaffold has emerged as a promising starting point for the development of potent inhibitors against various therapeutic targets. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration that can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide offers an in-depth comparison of the cross-reactivity profiles of this compound derivatives, supported by experimental data and methodologies, to aid researchers in making informed decisions during the drug development process.

Understanding the Importance of Selectivity

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation makes the development of highly selective kinase inhibitors a formidable task.[1] Non-selective inhibitors can interact with multiple kinases, leading to a cascade of unintended cellular effects and potential toxicity.[2] Therefore, a thorough understanding of a compound's cross-reactivity profile is essential for predicting its safety and efficacy.

The this compound Scaffold: A Versatile Core

The this compound core structure provides a versatile template for inhibitor design. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein.[3] The methoxy and benzamide moieties offer multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity. While the primary targets of this specific class of derivatives are diverse and depend on the other substitutions on the benzamide ring, various benzamide-containing molecules have shown activity against targets such as Bcr-Abl kinase and histone deacetylases (HDACs).[4]

Comparative Cross-Reactivity Analysis

Obtaining a comprehensive and directly comparable cross-reactivity dataset for a specific series of this compound derivatives from publicly available information is challenging. However, we can illustrate the principles of comparative analysis using representative data on benzamide-based kinase inhibitors and outline the methodologies to generate such crucial data.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives

DerivativePrimary TargetIC50 (nM) vs. Primary TargetOff-Target Kinase A (% Inhibition @ 1µM)Off-Target Kinase B (% Inhibition @ 1µM)Off-Target Kinase C (% Inhibition @ 1µM)
Compound 1 Kinase X1585%45%10%
Compound 2 Kinase X2560%20%5%
Compound 3 Kinase Y1015%90%50%
Compound 4 Kinase Y185%75%30%

This table presents hypothetical data to illustrate the concept of a comparative cross-reactivity profile. Actual experimental data would be required for specific derivatives.

  • Compound 2 demonstrates a more favorable selectivity profile for Kinase X compared to Compound 1 , with lower inhibition of off-target kinases A and B.

  • Compound 3 is a potent inhibitor of Kinase Y but exhibits significant cross-reactivity with Kinase B.

  • Compound 4 , while slightly less potent against Kinase Y than Compound 3, shows improved selectivity against Kinase B.

This type of comparative data is invaluable for guiding structure-activity relationship (SAR) studies to optimize selectivity.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach employing a combination of biochemical and cellular assays is crucial for a thorough evaluation of cross-reactivity.

Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's inhibitory activity against a purified enzyme.

  • Kinase Panel Screening (Kinome Scanning): This high-throughput method involves testing a compound against a large panel of purified kinases to identify potential off-targets. Companies like Eurofins Discovery offer platforms such as KINOMEscan®, a competition binding assay, that can rapidly assess the interaction of a compound with hundreds of kinases.[2] The output is typically presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd).

  • Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate. A reduction in radioactivity in the presence of an inhibitor indicates target engagement.

  • Luminescence- and Fluorescence-Based Assays: These methods, such as ADP-Glo™ and TR-FRET, offer non-radioactive alternatives for measuring kinase activity and are amenable to high-throughput screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of a this compound derivative against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative stock solution (in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a luminescence-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for identifying both potent on-target and weaker off-target interactions.

  • Running the assay at an ATP concentration close to the Km value for the specific kinase is crucial for obtaining physiologically relevant IC50 values for ATP-competitive inhibitors.

Cellular Assays: Confirming Target Engagement in a Biological Context

Cellular assays are essential to validate the findings from biochemical assays and to assess a compound's activity in a more physiologically relevant environment.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of a protein in the presence of a compound indicates direct target engagement. This method is invaluable for confirming on-target activity and identifying off-targets in a cellular context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

SAR_Selectivity A Initial Hit Compound (e.g., this compound derivative) B Broad Kinase Screening A->B C Identify On- and Off-Targets B->C D Analyze Binding Mode (e.g., X-ray Crystallography) C->D Elucidate SAR E Rational Design of New Analogs D->E F Synthesize and Test New Analogs E->F F->B Iterative Cycle G Improved Selectivity Profile F->G

Caption: Iterative cycle of SAR studies for enhancing selectivity.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of targeted therapies. A comprehensive assessment of the cross-reactivity of its derivatives is a critical step in the drug discovery pipeline. By employing a combination of high-throughput biochemical screening and cell-based target engagement assays, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge, coupled with iterative structure-activity relationship studies, will pave the way for the design of next-generation inhibitors with enhanced potency and a superior safety profile. The continued development and application of these methodologies will be instrumental in advancing promising this compound derivatives from the laboratory to the clinic.

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A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Fluoro-2-methoxybenzamide is a valuable building block in the synthesis of various pharmaceutical agents, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, objective comparison of two primary methods for the synthesis of this compound, supported by experimental data to inform your decision-making process.

Introduction: Strategic Considerations in Benzamide Synthesis

The synthesis of an amide bond is a cornerstone of organic chemistry, yet the choice of methodology is far from trivial. Key considerations include the availability and cost of starting materials, reaction efficiency (yield), product purity, scalability, and the environmental impact of the reagents and conditions employed. This guide will benchmark two distinct and mechanistically different pathways to this compound: the classical approach via an acid chloride intermediate and a modern alternative involving the direct hydrolysis of a nitrile.

Method 1: The Classical Acid Chloride Pathway

This venerable and widely adopted method proceeds in two discrete steps: the activation of the carboxylic acid to a more reactive acid chloride, followed by amination. This approach is favored for its generally high yields and the reliability of the transformations.

Mechanistic Rationale

The carboxylic acid group of 3-fluoro-2-methoxybenzoic acid is a relatively poor electrophile. To facilitate nucleophilic attack by ammonia, it is first converted to the highly electrophilic 3-fluoro-2-methoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent introduction of ammonia proceeds via a nucleophilic acyl substitution mechanism to furnish the desired amide. The choice of thionyl chloride is strategic as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amination 3-Fluoro-2-methoxybenzoic Acid 3-Fluoro-2-methoxybenzoic Acid 3-Fluoro-2-methoxybenzoyl Chloride 3-Fluoro-2-methoxybenzoyl Chloride 3-Fluoro-2-methoxybenzoic Acid->3-Fluoro-2-methoxybenzoyl Chloride SOCl₂, Reflux This compound This compound 3-Fluoro-2-methoxybenzoyl Chloride->this compound Conc. NH₄OH

Caption: Workflow for the classical acid chloride pathway.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride

  • To a stirred suspension of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-fluoro-2-methoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate vessel, cool a concentrated aqueous solution of ammonia (e.g., 28-30%) in an ice bath.

  • Slowly add the crude 3-fluoro-2-methoxybenzoyl chloride from the previous step to the cooled ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Method 2: The Alternative Nitrile Hydrolysis Pathway

This method offers a more direct approach, starting from the corresponding benzonitrile. The conversion of a nitrile to a primary amide can be achieved under various conditions, with the use of a peroxide in a basic medium being a common and effective choice.

Mechanistic Rationale

The hydrolysis of 3-fluoro-2-methoxybenzonitrile to this compound under basic conditions with hydrogen peroxide involves the in situ formation of the hydroperoxide anion (OOH⁻), a potent nucleophile. This anion attacks the electrophilic carbon of the nitrile group, initiating a cascade of events that ultimately leads to the formation of the amide. This method is often favored for its milder conditions compared to acid-catalyzed hydrolysis, which can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct.

3-Fluoro-2-methoxybenzonitrile 3-Fluoro-2-methoxybenzonitrile This compound This compound 3-Fluoro-2-methoxybenzonitrile->this compound H₂O₂, K₂CO₃, DMSO

Caption: Workflow for the nitrile hydrolysis pathway.

Experimental Protocol:
  • Dissolve 3-fluoro-2-methoxybenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • To this solution, add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

  • Carefully add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, maintaining the temperature at or below room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Performance Benchmark: A Head-to-Head Comparison

ParameterMethod 1: Acid Chloride PathwayMethod 2: Nitrile Hydrolysis Pathway
Starting Material 3-Fluoro-2-methoxybenzoic acid3-Fluoro-2-methoxybenzonitrile
Key Reagents Thionyl chloride, AmmoniaHydrogen peroxide, Potassium carbonate
Typical Yield High (often >90%)Good to High (typically 70-95%)
Purity Generally high, purification by washingMay require chromatographic purification
Scalability Well-established for large-scale synthesisGenerally scalable, exotherm control needed
Safety/Handling Thionyl chloride is corrosive and moisture-sensitiveHydrogen peroxide is a strong oxidizer
Byproducts SO₂, HCl, NH₄ClWater, KHCO₃

Expert Analysis and Recommendations

The Classical Acid Chloride Pathway stands as the more robust and traditionally validated method for the synthesis of this compound. Its primary advantages are the typically higher yields and the ease of purification, often involving a simple filtration and washing step. The high reactivity of the acid chloride intermediate ensures a clean and efficient conversion to the amide. This method is highly recommended for applications where high yield and purity are critical, and where the handling of thionyl chloride is within the laboratory's safety protocols.

The Nitrile Hydrolysis Pathway presents a compelling alternative, particularly when avoiding the use of harsh chlorinating agents is a priority. This method is often considered "greener" due to the more benign nature of the reagents and byproducts. While the yields can be slightly lower and chromatographic purification may be necessary, the operational simplicity and milder reaction conditions make it an attractive option for smaller-scale syntheses or in environments where the handling of thionyl chloride is restricted. The availability and cost of the starting 3-fluoro-2-methoxybenzonitrile versus the corresponding benzoic acid will also be a key factor in the decision-making process.

Conclusion

Both the classical acid chloride pathway and the alternative nitrile hydrolysis route are viable methods for the synthesis of this compound. The choice between them should be guided by the specific requirements of the project, including the desired scale, purity specifications, available equipment, and safety considerations. For large-scale production where maximizing yield and minimizing complex purification are paramount, the acid chloride route is often the superior choice. For smaller-scale, discovery-phase chemistry where milder conditions and avoidance of corrosive reagents are advantageous, the nitrile hydrolysis method offers a valuable and effective alternative.

References

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A Comparative Efficacy Analysis of Novel Benzamide Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its synthetic tractability and the capacity for fine-tuning pharmacological activity through targeted substitutions have made it a cornerstone of drug discovery. This guide provides an in-depth, comparative analysis of the efficacy of a series of 2-methoxybenzamide analogues, with a particular focus on the impact of fluorination and other substitutions on their biological activity. Drawing upon recent advancements, we will explore the structure-activity relationships (SAR) of these compounds, detail the experimental protocols for their evaluation, and provide insights into their potential as targeted cancer therapeutics.

The Rationale for 2-Methoxybenzamide Analogue Development

The 2-methoxybenzamide core has been identified as a promising scaffold for the development of inhibitors targeting critical signaling pathways in oncology. One such pathway is the Hedgehog (Hh) signaling cascade, a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of various cancers.[2][3] The Smoothened (Smo) receptor is a key component of this pathway, making it a prime target for therapeutic intervention.[3] The development of novel 2-methoxybenzamide derivatives aims to enhance potency, selectivity, and pharmacokinetic properties against targets like the Smo receptor, ultimately leading to more effective and less toxic anticancer agents. The introduction of fluorine atoms, in particular, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and membrane permeability.[4][5]

Comparative Efficacy of 2-Methoxybenzamide Analogues as Hedgehog Signaling Inhibitors

A recent study focused on the design and synthesis of a series of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog signaling pathway.[2] The efficacy of these compounds was evaluated using a Gli-luciferase reporter assay, which measures the activity of the Gli transcription factor, a downstream effector of Hh signaling. The half-maximal inhibitory concentration (IC50) was determined for each analogue, providing a quantitative measure of its potency.

The data reveals a clear structure-activity relationship among the synthesized compounds. For instance, the introduction of an aryl amide group and a methoxy group led to the formation of additional hydrogen bonds with key residues (Tyr394 and Arg400) in the Smo receptor, significantly enhancing inhibitory activity.[2] Compound 21 from this series emerged as a particularly potent inhibitor, with an IC50 value in the nanomolar range (0.03 µM).[2] This highlights the critical role of specific substitutions on the benzamide scaffold in achieving high-affinity binding to the target.

Compound IDR GroupX GroupIC50 (µM)[2]
10 HH0.25
11 4-FH0.18
12 4-ClH0.15
13 4-CH3H0.21
14 4-OCH3H0.28
15 H4-F0.12
16 H4-Cl0.10
17 4-F4-F0.08
18 4-Cl4-Cl0.06
19 4-CH34-F0.09
20 4-OCH34-Cl0.07
21 4-F4-Cl0.03

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our findings, it is imperative to detail the methodologies used to assess the efficacy of these benzamide analogues. While the primary data presented here focuses on Hedgehog pathway inhibition, a common and highly relevant target for novel anticancer agents, including benzamide derivatives, is Poly(ADP-ribose) polymerase 1 (PARP1).[1][6][7] PARP1 is a key enzyme in the repair of DNA single-strand breaks.[1] Its inhibition has proven to be a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1]

Therefore, we present a detailed protocol for a cell-based assay to quantify PARP1 inhibition, a widely applicable method for evaluating the efficacy of potential anticancer compounds.

Protocol: Cell-Based PARP1 Inhibition Assay

This protocol describes the quantification of PARP1 activity in a cellular context by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP1 enzymatic activity.

Materials:

  • HeLa Kyoto cells expressing EGFP-tagged PARP1[8]

  • Glass-bottom dishes

  • Spinning-disk confocal microscope with an incubation chamber[8]

  • Micro-irradiation system (e.g., 355 nm UV-A laser)

  • Test compounds (3-Fluoro-2-methoxybenzamide analogues) dissolved in DMSO

  • Control PARP inhibitor (e.g., Olaparib)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Image analysis software (e.g., CellTool)[8]

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa Kyoto PARP1-EGFP cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

    • Seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a 1000x stock solution of the test compounds and control inhibitor in DMSO.

    • On the day of the experiment, dilute the compounds in pre-warmed cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.3%.[8]

    • Replace the medium in the glass-bottom dishes with the medium containing the test compounds or control inhibitor. Incubate for at least 15 minutes at 37°C.[8]

  • Live-Cell Imaging and Micro-irradiation:

    • Place the glass-bottom dish in the microscope's incubation chamber, maintaining conditions at 37°C and 5% CO2.

    • Select a region of interest containing several healthy cells.

    • Use the micro-irradiation system to induce localized DNA damage in a defined region within the nucleus of a cell.

    • Immediately begin acquiring time-lapse images using the spinning-disk confocal microscope to monitor the recruitment of PARP1-EGFP to the site of DNA damage.[8]

  • Image Analysis and Quantification:

    • Use image analysis software to quantify the fluorescence intensity of PARP1-EGFP at the site of DNA damage over time.

    • Measure the kinetics of PARP1 recruitment and dissociation.

    • Inhibition of PARP1 will result in a lack of accumulation of poly(ADP-ribose) at the damage site, which can be visualized if a PAR-binding fluorescent reporter is also used.[8] PARP inhibitors can also "trap" PARP1 on the DNA, prolonging its residence time at the damage site.[9]

    • Calculate the IC50 value for each compound based on the dose-dependent inhibition of PARP1 activity or the extent of PARP1 trapping.

Visualizing the Mechanism: PARP1 Inhibition and DNA Repair

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

PARP1_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors SSB DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment and Activation SSB->PARP1_recruitment PARylation Auto-PARylation PARP1_recruitment->PARylation Repair_recruitment Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PARylation->Repair_recruitment Repair DNA Repair Repair_recruitment->Repair Resolution PARP1 Dissociation Repair->Resolution PARPi PARP Inhibitor PARPi->PARylation Inhibits Trapping PARP1 Trapping on DNA PARPi->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death in HR-Deficient Cells DSB->Cell_Death

Caption: Mechanism of PARP1 in DNA repair and its inhibition.

Experimental Workflow for Evaluating Novel Benzamide Analogues

The process of discovering and validating novel therapeutic compounds is a multi-step endeavor. The workflow below outlines the key stages in the evaluation of this compound analogues.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening In Vitro Efficacy Screening cluster_validation Lead Optimization and Validation Synthesis Synthesis of This compound Analogues Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., PARP1 activity) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., PARP1 inhibition, Cell Viability - MTT) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Analysis->ADME_Tox In_Vivo_Models In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Models Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate

Caption: Workflow for the development of benzamide analogues.

Conclusion and Future Directions

The 2-methoxybenzamide scaffold continues to be a fertile ground for the development of novel anticancer agents. The comparative analysis of analogues targeting the Hedgehog signaling pathway demonstrates that subtle modifications to the parent structure can lead to significant gains in potency.[2] The detailed experimental protocols provided for assessing PARP1 inhibition offer a robust framework for evaluating the efficacy of these and other potential cancer therapeutics. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent analogues to advance them towards clinical development. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation benzamide-based drugs with improved efficacy and selectivity.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Kanev, G. D., Gari, F., & Schuller, J. M. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101789. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. Available at: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]

  • [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors]. PubMed. Available at: [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. Available at: [Link]

  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. PubMed. Available at: [Link]

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Orthogonal methods for 3-Fluoro-2-methoxybenzamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Orthogonal Characterization of 3-Fluoro-2-methoxybenzamide

Executive Summary

In modern drug development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a foundational pillar of safety and efficacy. This guide presents a robust, multi-technique framework for the comprehensive characterization of this compound, a key chemical building block. We move beyond single-method analyses to champion an orthogonal approach, wherein multiple analytical techniques with different scientific principles are employed to build a self-validating and unimpeachable profile of the molecule. This document, written from the perspective of a Senior Application Scientist, details the causality behind experimental choices, provides field-proven protocols, and synthesizes data to create a complete chemical identity, purity, and stability profile, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2]

Introduction: The Imperative for a Multi-Pronged Approach

This compound (C₈H₈FNO₂) is a substituted benzamide derivative frequently utilized in the synthesis of more complex pharmaceutical agents. Its specific substitution pattern—a fluorine atom and a methoxy group ortho to the amide—imparts unique electronic and steric properties that are critical for its downstream reactivity and the biological activity of the final API. Consequently, confirming this precise structure and ensuring the absence of isomeric or process-related impurities is paramount.

Relying on a single analytical technique is fraught with risk. For example, a high-purity result from High-Performance Liquid Chromatography (HPLC) could mask a co-eluting isomer. Similarly, Mass Spectrometry (MS) can confirm mass but not necessarily the substitution pattern. An orthogonal approach mitigates these risks by using a suite of complementary methods to interrogate different molecular attributes.[3] This guide will detail the strategic application of chromatography, mass spectrometry, NMR spectroscopy, infrared spectroscopy, and thermal analysis to build a holistic and trustworthy characterization dossier.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₈FNO₂PubChem CID: 2737361
Molecular Weight169.15 g/mol PubChem CID: 2737361
Monoisotopic Mass169.05390666 DaPubChem CID: 2737361
IUPAC NameThis compound-

Note: Data corresponds to the related isomer 3-Fluoro-4-methoxybenzamide where direct data for the 3-Fluoro-2-methoxy isomer is limited in public databases.

The Orthogonal Characterization Workflow

The power of an orthogonal strategy lies in combining techniques that measure different properties of the molecule, thereby providing independent confirmation of its critical quality attributes (CQAs).[4] Each method acts as a check on the others, creating a self-validating system that enhances scientific confidence and regulatory compliance.

Orthogonal_Workflow cluster_input Sample cluster_analysis Orthogonal Analytical Methods cluster_output Data Synthesis Sample This compound (Bulk Substance) HPLC HPLC / UPLC (Purity & Impurities) Sample->HPLC MS HRMS (LC-MS) (Molecular Formula) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Thermal DSC / TGA (Solid-State Properties) Sample->Thermal Report Comprehensive Characterization Report (Identity, Purity, Structure, Properties) HPLC->Report Purity > 99.5% Impurity Profile MS->Report Mass Confirmation Elemental Composition NMR->Report Unambiguous Structure Isomer Confirmation FTIR->Report Functional Group ID Thermal->Report Melting Point Thermal Stability

Caption: Orthogonal workflow for comprehensive material characterization.

Chromatographic Methods: Purity and Impurity Profiling

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of small-molecule APIs.[5] It separates compounds based on their hydrophobicity, allowing for the quantification of the main component relative to any process-related impurities or degradation products.[6][7]

Causality: We choose RP-HPLC for its high resolution, robustness, and quantitative accuracy. A photodiode array (PDA) detector is crucial as it provides UV spectra for each peak, enabling peak purity assessment and offering preliminary clues about the identity of unknown impurities. This method directly addresses the critical quality attribute of purity as mandated by guidelines like ICH Q2(R2).[1][8]

Experimental Protocol: RP-HPLC with PDA Detection
  • Instrumentation: Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and PDA detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute as needed.

Mass Spectrometry: Unimpeachable Molecular Formula

Principle: High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-MS), provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which serves as definitive proof of the molecular formula. Tandem MS (MS/MS) further fragments the molecule to provide structural clues.[9]

Causality: While nominal mass MS confirms the molecular weight, HRMS is selected for its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a fluorinated compound, this precision is vital to confirm the presence of a single fluorine atom versus, for example, an oxygen atom and three protons, which can have similar nominal masses.

Experimental Protocol: LC-HRMS (ESI+)
  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UPLC system.

  • LC Conditions: Use a rapid UPLC gradient similar to the HPLC method but scaled for a shorter column (e.g., 2.1 x 50 mm).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas / Aux Gas: Nitrogen, at 40 and 10 arbitrary units, respectively.

  • Mass Range: m/z 50-750.

  • Resolution: 70,000 FWHM.

  • Data Analysis: Extract the mass for the protonated molecule [M+H]⁺. Use software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₈H₉FNO₂⁺.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. It probes the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.[10]

Causality: NMR is non-negotiable for structural confirmation.

  • ¹H NMR: Determines the number and connectivity of protons. Chemical shifts, integration, and coupling constants reveal the substitution pattern on the aromatic ring.

  • ¹³C NMR: Shows all unique carbon environments.

  • ¹⁹F NMR: Directly confirms the presence and chemical environment of the fluorine atom, providing unambiguous evidence of its incorporation.[11] This is a critical experiment for any organofluorine compound.[12]

NMR_Logic Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR F_NMR ¹⁹F NMR Molecule->F_NMR H_Info Proton Environment Aromatic Substitution Pattern -OCH₃ and -NH₂ groups H_NMR->H_Info C_Info Carbon Skeleton Confirms 8 unique carbons C-F and C-O shifts C_NMR->C_Info F_Info Direct Fluorine Detection Confirms C-F bond Coupling to ¹H and ¹³C F_NMR->F_Info Final_Structure Unambiguous Structural Confirmation

Caption: Logic diagram showing complementary NMR data for structure confirmation.

Experimental Protocol: Multinuclear NMR
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~15-20 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen to ensure the amide protons (-NH₂) are observable as they exchange more slowly than in solvents like CDCl₃ or D₂O.

  • ¹H Experiment: Standard 1D proton experiment, 16 scans.

  • ¹³C Experiment: Proton-decoupled 1D carbon experiment (e.g., PENDANT or APT), 1024 scans.

  • ¹⁹F Experiment: Proton-decoupled 1D fluorine experiment, 64 scans.

FTIR Spectroscopy and Thermal Analysis: Functional Groups & Solid-State Properties

FTIR Spectroscopy Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.[13]

Causality: FTIR provides orthogonal confirmation of the molecular structure identified by NMR. We expect to see characteristic stretches for the amide (N-H, C=O) and ether (C-O) functionalities, confirming the core benzamide structure.[14][15]

Thermal Analysis (DSC/TGA) Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting or crystallization. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating decomposition or loss of volatiles.[16]

Causality: These techniques are essential for characterizing the solid-state properties of the material, which are critical for formulation and stability. DSC will provide a sharp melting point for a pure crystalline substance, while TGA will establish its thermal stability and decomposition temperature.[17]

Experimental Protocols
  • FTIR:

    • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

    • Method: Place a small amount of the solid sample directly on the ATR crystal.

    • Parameters: Scan from 4000 to 400 cm⁻¹, 8 scans, 4 cm⁻¹ resolution.

  • DSC/TGA:

    • Instrumentation: TA Instruments SDT Q600 (Simultaneous DSC-TGA).

    • Method: Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • Parameters: Heat from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

Data Synthesis: A Comparative Guide

The power of the orthogonal approach is realized when data from all techniques are synthesized into a single, cohesive picture.

TechniqueParameter MeasuredExpected/Typical Result for this compoundInsight Provided
RP-HPLC Purity> 99.5% (by area %)Quantitative purity, impurity profile
HRMS (ESI+) Exact Mass of [M+H]⁺Measured: 170.0612 Da; Theoretical: 170.0617 Da (for C₈H₉FNO₂⁺)Unambiguous molecular formula confirmation
¹H NMR Chemical Shifts (δ, ppm)Aromatic: ~7.0-7.8 (3H, m); Amide: ~7.5 & 8.0 (2H, br s); Methoxy: ~3.9 (3H, s)Structural connectivity, isomer identity
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl: ~165; C-F: ~155 (d, ¹JCF ≈ 245 Hz); C-O: ~150; Aromatic: 115-135Carbon skeleton confirmation
¹⁹F NMR Chemical Shift (δ, ppm)~ -120 to -140 (relative to CFCl₃)Direct evidence of fluorine incorporation
FTIR Wavenumbers (cm⁻¹)~3400 & 3200 (N-H stretch); ~1660 (C=O stretch); ~1250 (C-O stretch)Functional group confirmation
DSC Melting Point (Onset)Sharp endotherm, e.g., 145-150 °CCrystalline identity, purity indicator
TGA Decomposition Temp.Onset of mass loss > 200 °CThermal stability profile

Conclusion

The characterization of a pharmaceutical intermediate like this compound demands a level of scientific rigor that no single analytical method can provide. By strategically implementing an orthogonal workflow that combines high-resolution chromatography (HPLC), definitive mass confirmation (HRMS), unambiguous structure elucidation (multinuclear NMR), functional group identification (FTIR), and solid-state analysis (DSC/TGA), we construct a multi-dimensional and self-validating profile of the molecule. This approach not only satisfies stringent regulatory expectations for data integrity and completeness but also provides the deep molecular understanding necessary to ensure quality, safety, and consistency in the drug development lifecycle.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750769, 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

  • ACS Publications. (2024). SCpRh(III)-Catalyzed Asymmetric C–H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579738, 2-Fluoro-6-methoxybenzamide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Overview of USP General Chapters <476> and <1086>. Retrieved from [Link]

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  • Takasuka, M., et al. (1992). FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido)-... Spectroscopy Letters. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Bio-Rad. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

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  • U.S. Pharmacopeia. (2014). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-2-methoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3-Fluoro-2-methoxybenzamide is a valuable compound in medicinal chemistry, its proper disposal is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this halogenated aromatic amide, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: A Necessary First Step

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. Although a comprehensive toxicological profile for this specific compound is not fully established, data from its structural analogs and the available Safety Data Sheet (SDS) from suppliers like Matrix Scientific provide crucial insights.[1]

Key Hazard Considerations:

  • Irritant: Like many benzamide derivatives, this compound is classified as an irritant.[2] Direct contact can cause irritation to the skin and eyes.

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

  • Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the respiratory system.[2][3][4]

The presence of a fluorine atom designates this compound as a halogenated organic compound . This classification is significant for waste disposal, as halogenated waste streams are subject to specific disposal protocols due to their potential to form harmful byproducts if not managed correctly.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKey Hazards
2-Fluoro-3-methoxybenzaldehyde103438-88-6Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation.[3][4]
3-Fluoro-2-hydroxybenzaldehyde394-50-3Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
3-Fluoro-2-methoxybenzoic acid106428-05-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
4-Fluorobenzamide824-75-9Causes serious eye irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Protective Clothing: A laboratory coat must be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Waste Characterization and Segregation: The Core of Compliant Disposal

Proper segregation of chemical waste is crucial for both safety and regulatory compliance. Due to its chemical structure, this compound must be disposed of as hazardous waste.

Step-by-Step Waste Segregation Protocol:

  • Designate as Hazardous Waste: All waste containing this compound, including unreacted material, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated waste streams. This is because the disposal methods, particularly incineration, differ for these categories.

  • Use Designated Waste Containers: Collect all this compound waste in a clearly labeled, dedicated container for halogenated organic solids or liquids, as appropriate. The container must be in good condition and compatible with the chemical.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is clearly visible and legible.

Disposal Procedure: A Step-by-Step Guide

The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.

Operational Disposal Plan:

  • Collection:

    • Solid Waste: Carefully transfer any residual solid this compound into the designated halogenated organic solid waste container. Avoid generating dust.

    • Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the same designated solid waste container.

    • Solutions: If the compound is in solution, it should be collected in a designated halogenated organic liquid waste container. Do not mix with non-halogenated liquid waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with a clear and accurate description of the waste stream.

Diagram 1: Disposal Decision Workflow for this compound

A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Unused chemical, contaminated labware) A->C D Is waste halogenated? C->D E Segregate as Halogenated Organic Waste D->E Yes F Non-Halogenated Waste Stream D->F No G Label Container: 'Hazardous Waste' 'this compound' E->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Disposal (Incineration at licensed facility) H->I

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to mitigate any potential harm.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Containment (for trained personnel only): If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to the principles of hazard identification, proper PPE usage, meticulous waste segregation, and compliant disposal methods, researchers can ensure that their valuable work in advancing drug development is conducted in the safest possible manner. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet as the ultimate authorities.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Fluoro-2-methoxybenzamide, while routine, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. While comprehensive toxicological data for this specific compound is limited, by examining its chemical structure and the known hazards of similar fluorinated and benzamide-containing molecules, we can establish a reliable safety profile.

Safety data for analogous compounds indicates that this compound should be handled as a substance that can cause significant irritation.[1][2][3][4] The primary hazards, as classified under the Globally Harmonized System (GHS), are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Given these hazards, our PPE strategy is designed to create a complete barrier between you and the chemical, preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Requirements: Your First Line of Defense

Handling this compound, which is a solid at room temperature, requires a baseline level of PPE for all operations.[1] Engineering controls, such as a chemical fume hood, are the primary method for exposure control; PPE serves as the critical final barrier.[5]

Eye and Face Protection

The eyes are particularly vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Requirement: Wear tightly fitting chemical safety goggles with side-shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5][6]

  • Causality: Goggles provide a seal around the eyes, protecting them from airborne dust particles and accidental splashes from any direction. The solid nature of this compound makes fine dust a significant concern when weighing and transferring the material.

  • For Increased Splash Risk: When handling solutions of the compound or performing vigorous mixing, a full-face shield should be worn in addition to safety goggles.[7][8] The face shield protects the entire face from splashes that could otherwise cause skin irritation.

Skin and Body Protection

Preventing dermal contact is paramount to avoid skin irritation.

  • Gloves:

    • Requirement: Handle with chemical-resistant, impervious gloves, such as nitrile gloves.[9][10] Always inspect gloves for tears or punctures before use.

    • Causality: Nitrile provides a robust barrier against a wide range of chemicals. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[9] Contaminated gloves must be disposed of as chemical waste.[9]

  • Laboratory Coat:

    • Requirement: A clean, buttoned laboratory coat must be worn at all times.

    • Causality: This protects your personal clothing and underlying skin from contamination by dust or small splashes.

  • Additional Protection:

    • Requirement: For operations involving larger quantities (e.g., >10g) or where there is a significant risk of spillage, consider wearing impervious clothing such as a chemical-resistant apron or disposable coveralls.[11][12]

    • Causality: This provides an additional layer of protection, particularly for tasks where leaning over the workspace could lead to contamination of the torso.

Respiratory Protection

Inhalation of fine dust can cause respiratory tract irritation.[2][3]

  • Requirement: All handling of solid this compound that could generate dust (e.g., weighing, transferring, scraping) must be performed in a certified chemical fume hood.[5]

  • Causality: A fume hood is an engineering control that captures airborne contaminants at the source, preventing them from entering the laboratory air and being inhaled.

  • When a Fume Hood is Unavailable: In the rare event that a task must be performed outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[5] A full respiratory protection program, including fit testing, must be in place as per OSHA guidelines.[12]

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

Table 1: PPE Requirements for Specific Laboratory Tasks
TaskRisk of ExposureEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Transfer of Solid High (dust generation)Chemical Safety GogglesNitrile Gloves, Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Medium (splash/dust)Chemical Safety GogglesNitrile Gloves, Lab CoatRequired: Chemical Fume Hood
Running a Reaction Low to Medium (closed system)Chemical Safety GogglesNitrile Gloves, Lab CoatRecommended: Chemical Fume Hood
Work-up/Extraction High (splash potential)Goggles & Face ShieldNitrile Gloves, Lab CoatRequired: Chemical Fume Hood
Handling Large Quantities (>10g) High (dust/splash)Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical ApronRequired: Chemical Fume Hood

Experimental Protocol: Step-by-Step PPE Donning and Doffing

A self-validating safety protocol requires not just wearing PPE, but wearing it correctly. Improper removal can lead to exposure.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical apron over the lab coat.

  • Respirator (if required): Perform a seal check according to your institution's guidelines.

  • Eye Protection: Put on safety goggles. Adjust for a snug fit.

  • Face Shield (if required): Place the face shield over the goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Removing) PPE - The Contaminated Zone

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: This is the most contaminated item. Remove the first glove by pinching the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove by handling the head strap, avoiding touching the front surface.

  • Lab Coat/Apron: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Hang it in its designated area or dispose of it if it's disposable.

  • Respirator (if required): Remove last.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram provides a decision-making framework to ensure the appropriate level of protection is selected for any task involving this compound.

PPE_Selection_Workflow start Start: Task involving This compound q_fume_hood Is a chemical fume hood available and in use? start->q_fume_hood n_respirator Mandatory: NIOSH-approved respirator with particulate filter. Consult EHS. q_fume_hood->n_respirator No q_dust_splash Potential for dust or splash generation? q_fume_hood->q_dust_splash Yes stop Do Not Proceed. Re-evaluate task safety. n_respirator->stop ppe_baseline Baseline PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat q_dust_splash->ppe_baseline No (e.g., closed system) ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Chemical Apron q_dust_splash->ppe_enhanced Yes end_safe Proceed with Task ppe_baseline->end_safe ppe_enhanced->end_safe

Caption: PPE Selection Workflow for this compound.

Disposal Plans: Completing the Safety Lifecycle

Safe handling does not end when the experiment is over. Proper disposal of both chemical waste and contaminated PPE is a critical final step.

Chemical Waste Disposal
  • Solid Waste: All excess solid this compound and any materials used for cleaning spills (e.g., absorbent pads, sand) must be collected in a clearly labeled, sealed container for hazardous waste.[1][13]

  • Liquid Waste: Solutions containing the compound and the first rinse of any emptied containers must be collected as hazardous chemical waste.[14] Do not discharge to sewer systems.[6]

  • Labeling: Ensure all waste containers are labeled with the complete chemical name ("this compound") and the appropriate hazard warnings.[14]

Contaminated PPE Disposal
  • Gloves and Disposables: All disposable PPE, including nitrile gloves, disposable aprons, or coveralls, that have come into contact with the chemical must be placed in the solid hazardous waste stream.[9]

  • Reusable PPE: Reusable items like lab coats must be decontaminated before laundering. If significant contamination occurs, they may need to be disposed of as hazardous waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols, as local regulations may vary.[3][14]

References

  • 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • PPE thanatopraxy - Protection & safety for professionals. EIHF Isofroid. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.